Product packaging for Lanicemine-d5(Cat. No.:)

Lanicemine-d5

Cat. No.: B1155724
M. Wt: 203.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lanicemine-d5, also known as this compound, is a useful research compound. Its molecular formula is C₁₃H₉D₅N₂ and its molecular weight is 203.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₃H₉D₅N₂

Molecular Weight

203.29

Synonyms

(αS)-α-Phenyl-2-pyridineethanamine-d5;  (S)-α-Phenyl-2-pyridineethanamine-d5;  AR-R 15896-d5;  ARL 15896-d5;  FPL 15896-d5

Origin of Product

United States

Foundational & Exploratory

Lanicemine-d5 Synthesis and Purification: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine ((S)-α-phenyl-2-pyridineethanamine) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder.[1] Its deuterated analog, Lanicemine-d5, is a valuable tool for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass difference, allowing for precise differentiation from the unlabeled drug.[2]

This technical guide aims to provide an in-depth overview of the synthesis and purification methods for this compound. However, a comprehensive review of publicly available scientific literature, patent databases, and regulatory documents has revealed a significant lack of detailed experimental protocols for the synthesis and purification of this specific isotopically labeled compound. While general principles of deuteration and chiral purification are well-established, specific reaction conditions, yields, and purification parameters for this compound have not been disclosed in the public domain.

This document will, therefore, focus on the theoretical approaches and general methodologies that would likely be employed for the synthesis and purification of this compound, based on established chemical principles and the available information on related compounds.

Putative Synthetic Strategies for this compound

The synthesis of this compound would involve the introduction of five deuterium atoms onto the phenyl ring of the Lanicemine molecule. A plausible synthetic route would likely start from a deuterated precursor.

A potential, though unconfirmed, synthetic workflow is outlined below:

G cluster_synthesis Putative this compound Synthesis start Benzene-d6 friedel_crafts Friedel-Crafts Acylation (e.g., with Acetyl chloride, AlCl3) start->friedel_crafts acetophenone_d5 Acetophenone-d5 friedel_crafts->acetophenone_d5 reaction1 Reaction with a suitable 2-picolyl derivative acetophenone_d5->reaction1 intermediate Deuterated Intermediate reaction1->intermediate reduction Chiral Reduction intermediate->reduction lanicemine_d5 This compound reduction->lanicemine_d5

Caption: Hypothetical synthetic workflow for this compound.

This proposed pathway begins with commercially available benzene-d6, which would undergo a Friedel-Crafts acylation to produce acetophenone-d5. Subsequent reaction with a suitable 2-picolyl derivative, followed by a stereoselective reduction, would yield the desired (S)-enantiomer of this compound. The choice of reducing agent would be critical to establish the correct stereochemistry.

Purification and Analytical Characterization

Purification of the final this compound product would be crucial to ensure high chemical and isotopic purity.

Purification Workflow

G cluster_purification General Purification and Analysis Workflow crude Crude this compound extraction Solvent Extraction crude->extraction chromatography Chromatography extraction->chromatography chiral_hplc Chiral HPLC chromatography->chiral_hplc pure Pure this compound chiral_hplc->pure analysis Analysis pure->analysis

Caption: General purification and analysis workflow.

Following the synthesis, a preliminary purification would likely involve standard techniques such as solvent extraction and column chromatography to remove major impurities. The critical step would be the chiral separation of the (S)- and (R)-enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase would be the method of choice for this resolution.

Analytical Data

While specific experimental data for the synthesis and purification of this compound is not available, a hypothetical table of isotopic purity, as might be determined by mass spectrometry, is presented below. This illustrates the expected outcome of a successful synthesis.

IsotopologueDescriptionRelative Abundance (Hypothetical)
d0Unlabeled Lanicemine< 1.0%
d1Lanicemine with 1 Deuterium< 1.0%
d2Lanicemine with 2 Deuteriums< 2.0%
d3Lanicemine with 3 Deuteriums< 5.0%
d4Lanicemine with 4 Deuteriums< 10.0%
d5Target: this compound> 80.0%

Table 1: Hypothetical Isotopic Purity Data for a Batch of this compound.[2]

Lanicemine Signaling Pathways

Lanicemine acts as an antagonist at the NMDA receptor. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing for the influx of Ca²⁺. Lanicemine blocks this channel, thereby modulating downstream signaling cascades.

Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Inhibits Downstream Downstream Signaling (e.g., CaMK, ERK, Akt/mTOR) Ca_influx->Downstream Activates Synaptic_plasticity Modulation of Synaptic Plasticity Downstream->Synaptic_plasticity

References

Lanicemine-d5: A Technical Guide for its Application in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Lanicemine-d5 in research, with a focus on its use as an internal standard in bioanalytical method development and pharmacokinetic studies. This document will detail the rationale for its use, summarize relevant quantitative data, and provide illustrative experimental workflows and metabolic pathways.

Introduction to Lanicemine and the Role of its Deuterated Analog

Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine; AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike ketamine, another NMDA receptor antagonist, lanicemine was developed to have a lower potential for psychotomimetic side effects.[1] Although its clinical development was terminated, the study of its pharmacokinetics and metabolism has provided valuable insights for neuroscience research and drug development.

In order to accurately quantify lanicemine in complex biological matrices such as plasma and urine, a robust analytical method is required. The use of a stable isotope-labeled internal standard is a critical component of such methods, particularly for mass spectrometry-based quantification.[3] this compound, a deuterated analog of lanicemine, serves this purpose. The substitution of five hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to lanicemine but has a higher mass. This mass difference allows for its differentiation from the unlabeled drug in a mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically during sample preparation and analysis, thus correcting for matrix effects and variability in instrument response.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of lanicemine. This data is essential for designing and interpreting studies where this compound would be used as an internal standard for accurate quantification.

Table 1: Population Pharmacokinetic Parameters of Lanicemine in Healthy Subjects and Patients with Major Depressive Disorder (MDD)
ParameterMean Value90% Confidence IntervalDescription
Systemic Clearance (CL)9.43 L/h9.12-9.77 L/hThe volume of plasma cleared of the drug per unit time.
Central Compartment Volume of Distribution (V1)106 L93.7-115 LThe apparent volume into which the drug distributes in the central compartment.
Peripheral Volume of Distribution (V2)47.3 L39.6-56.6 LThe apparent volume into which the drug distributes in the peripheral compartment.
Intercompartmental Clearance (Q)75.7 L/h51.8-127 L/hThe rate of drug transfer between the central and peripheral compartments.
Data sourced from a population pharmacokinetic analysis of 2531 plasma lanicemine concentrations from 191 individuals.[5]
Table 2: Pharmacokinetic and Excretion Data of [14C]-Lanicemine in Healthy Male Subjects
ParameterValueDescription
Single Intravenous Dose150 mgThe administered dose of radiolabeled lanicemine.[2]
Plasma Clearance8.3 L/hIndicates lanicemine is a low-clearance compound.[2][6]
Terminal Half-life (T1/2)16 hThe time required for the plasma concentration to decrease by half.[2][7]
Mean Recovery of Radioactivity in Urine93.8%The primary route of elimination is via urinary excretion.[2][6]
Unchanged Lanicemine in Urine37.0% of doseA significant portion of the drug is excreted unchanged.[7]
Lanicemine as % of Plasma Total Radioactivity (Cmax)84%Lanicemine is the major circulating component.[2][7]
Lanicemine as % of Plasma Total Radioactivity (AUC0-∞)66%Lanicemine is the major circulating component over time.[2][7]
Data from a study with six healthy male subjects.[2][7]

Experimental Protocols

While specific, detailed protocols for the use of this compound are proprietary to the laboratories that have developed them, a general methodology for its use as an internal standard in a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is outlined below.

Bioanalytical Method for Lanicemine Quantification in Plasma

Objective: To accurately quantify lanicemine concentrations in plasma samples from preclinical or clinical studies.

Materials:

  • Blank plasma

  • Lanicemine analytical standard

  • This compound internal standard solution (of a known concentration)

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

  • Formic acid or other appropriate mobile phase modifier

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole instrument)

Procedure:

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a stock solution of lanicemine in a suitable solvent (e.g., methanol).

    • Serially dilute the stock solution to create a series of calibration standards at different concentrations.

    • Spike blank plasma with known concentrations of lanicemine to prepare calibration standards and QC samples (typically at low, medium, and high concentrations).

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (unknown, calibrator, or QC), add a fixed volume (e.g., 20 µL) of the this compound internal standard solution.

    • Vortex briefly to mix.

    • Add a protein precipitating agent, such as 300 µL of cold acetonitrile.

    • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5-10 µL) of the prepared supernatant onto an appropriate HPLC/UHPLC column (e.g., a C18 reversed-phase column).

      • Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate lanicemine and this compound from other matrix components.

    • Mass Spectrometric Detection:

      • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

      • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both lanicemine and this compound. The exact mass-to-charge ratios (m/z) would need to be determined during method development.

      • The transition for this compound will be 5 Daltons higher than that of unlabeled lanicemine.

  • Data Analysis:

    • Integrate the peak areas for both the lanicemine and this compound MRM transitions.

    • Calculate the peak area ratio of lanicemine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of lanicemine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of lanicemine in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (Internal Standard) plasma->is_add ppt Protein Precipitation (e.g., Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms integration Peak Area Integration (Lanicemine & this compound) ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Lanicemine Concentration calibration->quantification G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism lanicemine Lanicemine m1 M1 (para-hydroxylated metabolite) lanicemine->m1 Hydroxylation m3 M3 (N-carbamoyl glucuronide) lanicemine->m3 Glucuronidation m6 M6 (N-acetylated metabolite) lanicemine->m6 Acetylation m2 M2 (O-glucuronide of M1) m1->m2 Glucuronidation

References

Lanicemine-d5: A Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine), a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been investigated for its potential as a rapid-acting antidepressant with a favorable safety profile compared to ketamine. This technical guide provides an in-depth analysis of the mechanism of action of Lanicemine and its deuterated analog, Lanicemine-d5. By examining its interaction with the NMDA receptor, downstream signaling cascades, and the implications of deuteration on its pharmacokinetic profile, this document serves as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Introduction

The glutamate hypothesis of depression has identified the NMDA receptor as a key target for novel antidepressant therapies. Ketamine, a potent NMDA receptor antagonist, has demonstrated rapid and robust antidepressant effects but is associated with significant psychotomimetic side effects, limiting its widespread clinical use.[1] Lanicemine emerged as a promising alternative, classified as a low-trapping NMDA receptor channel blocker. This characteristic is believed to contribute to its reduced side-effect profile while maintaining antidepressant efficacy.[1][2] The development of Lanicemine was, however, terminated by AstraZeneca in 2013 after it failed to meet primary endpoints in later-phase clinical trials.[2]

This whitepaper will explore the molecular and cellular mechanisms underlying Lanicemine's action and extrapolate these findings to its deuterated form, this compound. The strategic replacement of hydrogen atoms with deuterium can significantly alter a drug's metabolic fate due to the kinetic isotope effect, potentially leading to an improved pharmacokinetic and pharmacodynamic profile.

Core Mechanism of Action: NMDA Receptor Antagonism

Lanicemine functions as a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding to a site within the ion channel pore.[3] This action blocks the influx of Ca2+ ions, a critical step in the receptor's function. A defining feature of Lanicemine is its "low-trapping" nature, meaning it has a faster dissociation rate from the channel compared to high-trapping antagonists like ketamine.[1][3] This property is hypothesized to allow for a more physiological modulation of NMDA receptor activity, preserving normal synaptic transmission to a greater extent and thereby reducing the incidence of dissociative and psychotomimetic effects.[1]

Quantitative Binding and Functional Data

The interaction of Lanicemine with the NMDA receptor has been characterized by various in vitro assays. The following table summarizes key quantitative data.

ParameterValueCell/Assay TypeReference
Binding Affinity (Ki) 0.56-2.1 μMNMDA Receptor[4][5]
IC50 4-7 μMCHO cells[4][5]
IC50 6.4 μMXenopus oocytes[4][5]

Downstream Signaling Pathways

The antagonistic action of Lanicemine at the NMDA receptor initiates a cascade of downstream signaling events that are believed to mediate its antidepressant effects. Key pathways implicated include the Brain-Derived Neurotrophic Factor (BDNF) and the PI3K/Akt/mTOR signaling cascades.

BDNF Signaling Pathway

Blockade of NMDA receptors by Lanicemine is thought to lead to an increase in the expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. This, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that promotes synaptogenesis.

BDNF_Signaling Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Inhibition BDNF BDNF Release NMDAR->BDNF Upregulation TrkB TrkB Receptor Activation BDNF->TrkB Synaptogenesis Synaptogenesis & Neuroplasticity TrkB->Synaptogenesis

Lanicemine's effect on the BDNF signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical downstream effector of Lanicemine's action. Activation of this pathway is associated with the synthesis of proteins involved in synaptic plasticity and function.

mTOR_Signaling Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Inhibition PI3K PI3K NMDAR->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Synaptic Protein Synthesis (e.g., PSD-95, Synapsin I) mTOR->Protein_Synthesis

Lanicemine's modulation of the PI3K/Akt/mTOR pathway.

This compound: The Role of Deuteration

This compound is a deuterated isotopologue of Lanicemine. While specific studies on the mechanism of action of this compound are not publicly available, its pharmacological activity can be inferred from the principles of the kinetic isotope effect.

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium, a heavier and more stable isotope, strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

Predicted Impact on Lanicemine Metabolism

Lanicemine is metabolized in the liver, with major metabolites including an O-glucuronide conjugate and a para-hydroxylated metabolite. The formation of these metabolites likely involves cytochrome P450 (CYP) enzymes. If the sites of deuteration in this compound are at or near the positions susceptible to enzymatic attack, the rate of metabolism would be expected to decrease.

This could lead to:

  • Increased half-life (t1/2): A slower rate of metabolism would result in the drug remaining in the system for a longer period.

  • Increased systemic exposure (AUC): The overall exposure of the body to the active drug would be enhanced.

  • Reduced formation of metabolites: This could potentially alter the side-effect profile if any of the metabolites are active or contribute to adverse effects.

The following diagram illustrates the hypothetical workflow for assessing the impact of deuteration.

Deuteration_Workflow Identify_Metabolic_Sites Identify Metabolic 'Hotspots' on Lanicemine Synthesize_d5 Synthesize this compound with Deuterium at Hotspots Identify_Metabolic_Sites->Synthesize_d5 In_Vitro_Metabolism In Vitro Metabolism Assays (e.g., Liver Microsomes) Synthesize_d5->In_Vitro_Metabolism In_Vivo_PK In Vivo Pharmacokinetic Studies in Animal Models In_Vitro_Metabolism->In_Vivo_PK Compare_Profiles Compare Pharmacokinetic Profiles (Lanicemine vs. This compound) In_Vivo_PK->Compare_Profiles

Workflow for evaluating the effects of deuteration on Lanicemine.

Pharmacokinetics of Lanicemine

Understanding the pharmacokinetic profile of Lanicemine is essential for interpreting its mechanism of action and predicting the effects of deuteration.

ParameterValuePopulationReference
Systemic Clearance (CL) 9.43 L/hHealthy Subjects & MDD Patients[6]
Central Volume of Distribution (V1) 106 LHealthy Subjects & MDD Patients[6]
Peripheral Volume of Distribution (V2) 47.3 LHealthy Subjects & MDD Patients[6]
Intercompartmental Clearance (Q) 75.7 L/hHealthy Subjects & MDD Patients[6]
Plasma Clearance 8.3 L/hHealthy Male Subjects[7]
Terminal Half-life (t1/2) 16 hHealthy Male Subjects[7]

Experimental Protocols

NMDA Receptor Binding Assay ([3H]MK-801)

This assay is used to determine the binding affinity of compounds to the NMDA receptor channel pore.

  • Preparation of Membranes: Brain tissue (e.g., rat cortex) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]MK-801 and varying concentrations of the test compound (Lanicemine or this compound). The incubation is carried out at room temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for the test compound is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of Lanicemine on NMDA receptor-mediated currents in individual neurons.

  • Cell Preparation: Neurons (e.g., primary cortical neurons or from brain slices) are prepared and placed in a recording chamber on the stage of a microscope.

  • Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment of the neuron.

  • Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording of NMDA Currents: The neuron is voltage-clamped at a specific holding potential. NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist, glycine.

  • Drug Application: Lanicemine or this compound is applied to the bath solution at various concentrations, and the resulting change in the amplitude of the NMDA-evoked current is measured.

  • Data Analysis: The concentration-response curve for the inhibition of NMDA currents by the test compound is plotted, and the IC50 value is determined.

Conclusion

Lanicemine acts as a low-trapping, non-competitive antagonist of the NMDA receptor. This primary mechanism of action leads to the modulation of downstream signaling pathways, including the BDNF and PI3K/Akt/mTOR cascades, which are critically involved in synaptic plasticity and are thought to underlie its antidepressant effects. The deuterated analog, this compound, is predicted to have an altered pharmacokinetic profile due to the kinetic isotope effect, potentially leading to a longer half-life and increased systemic exposure. Further research is required to fully elucidate the specific pharmacological properties of this compound and its potential as a therapeutic agent. This technical guide provides a foundational understanding of the mechanism of action of Lanicemine and a framework for the continued investigation of its deuterated derivatives.

References

Lanicemine vs. Lanicemine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Lanicemine and its deuterated analog, Lanicemine-d5. Lanicemine ((1S)-1-phenyl-2-(pyridin-2-yl)ethanamine), also known as AZD6765, is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant with minimal psychotomimetic side effects.[1][2] this compound is the stable isotope-labeled version of Lanicemine, which serves a critical role in the analytical quantification of the parent compound. This document will delve into the core technical aspects of both molecules, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Chemical and Physical Properties

The primary physical difference between Lanicemine and this compound is the increased molecular weight of the latter due to the replacement of five hydrogen atoms with deuterium. This isotopic substitution is key to its use in analytical applications, particularly mass spectrometry.

PropertyLanicemineThis compound
Molecular Formula C₁₃H₁₄N₂C₁₃H₉D₅N₂
Molar Mass 198.27 g/mol ~203.30 g/mol
Chemical Structure (1S)-1-phenyl-2-(pyridin-2-yl)ethanamine(1S)-1-(phenyl-d5)-2-(pyridin-2-yl)ethanamine
Synonyms AZD6765, AR-R 15896AR-
CAS Number 153322-05-5Not available

Pharmacology: A Comparative Overview

Mechanism of Action

Lanicemine functions as a low-trapping, non-selective, and voltage-dependent NMDA receptor channel blocker.[2][3] It binds to a site within the NMDA receptor's ion channel pore, thereby inhibiting the influx of calcium ions (Ca²⁺) that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[4][5] The "low-trapping" characteristic of Lanicemine means it has a faster dissociation rate from the channel compared to other NMDA receptor antagonists like ketamine.[6] This property is thought to contribute to its reduced psychotomimetic side effects.[2][6]

The antidepressant effects of NMDA receptor antagonists are hypothesized to involve downstream signaling cascades. By blocking the NMDA receptor, these compounds can lead to an increase in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] This activation is believed to stimulate the release of brain-derived neurotrophic factor (BDNF) and activate the mammalian target of rapamycin (mTOR) signaling pathway, both of which are crucial for synaptogenesis and neural plasticity.[7][8]

While no direct pharmacological studies on this compound have been published, its mechanism of action is presumed to be identical to that of Lanicemine, as deuterium substitution does not typically alter the fundamental pharmacological target of a drug.

Pharmacodynamics

Quantitative data on the binding affinity and inhibitory concentration of Lanicemine for the NMDA receptor are available from in vitro studies.

ParameterValueCell Type/Assay Condition
Ki (Receptor Binding Affinity) 0.56-2.1 μMNMDA Receptor
IC₅₀ (Half Maximal Inhibitory Concentration) 4-7 μMCHO Cells
IC₅₀ 6.4 μMXenopus Oocytes

Data sourced from MedChemExpress and Cayman Chemical.[3][9]

Specific pharmacodynamic data for this compound are not publicly available. It is important to note that while the mechanism of action is expected to be the same, subtle differences in binding affinity or potency due to the kinetic isotope effect cannot be entirely ruled out without direct experimental evidence.

Pharmacokinetics

Pharmacokinetic data for Lanicemine have been established in clinical studies.

ParameterValueStudy Population
Systemic Clearance (CL) 9.43 L/hHealthy subjects and patients with Major Depressive Disorder (MDD)
Central Volume of Distribution (V1) 106 LHealthy subjects and patients with MDD
Peripheral Volume of Distribution (V2) 47.3 LHealthy subjects and patients with MDD
Intercompartmental Clearance (Q) 75.7 L/hHealthy subjects and patients with MDD
Terminal Half-life (T₁/₂) ~16 hHealthy subjects

Data sourced from PubMed.[10][11][12]

No dedicated pharmacokinetic studies have been published for this compound. However, the principle behind using deuterated compounds in drug development is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to:

  • Reduced metabolism: This could result in a longer half-life and increased overall drug exposure.

  • Altered metabolite profile: Deuteration might shift the metabolic pathway, potentially reducing the formation of toxic metabolites.

Without experimental data, these potential pharmacokinetic advantages of this compound remain theoretical.

Signaling Pathways

The primary signaling pathway influenced by Lanicemine is the glutamatergic system, specifically through the NMDA receptor.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Lanicemine Lanicemine Lanicemine->NMDAR blocks Glutamate_release ↑ Glutamate Release Lanicemine->Glutamate_release AMPAR AMPA Receptor BDNF ↑ BDNF Release AMPAR->BDNF mTOR ↑ mTOR Signaling AMPAR->mTOR Glutamate_release->AMPAR Synaptogenesis Synaptogenesis & Neural Plasticity BDNF->Synaptogenesis mTOR->Synaptogenesis

Caption: NMDA Receptor Signaling Pathway and the Action of Lanicemine.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound like Lanicemine for the NMDA receptor.

  • Preparation of Membranes:

    • Homogenize rat brain cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the test compound (Lanicemine).

    • For non-specific binding determination, add a high concentration of a known non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Tail Suspension Test (TST) for Antidepressant-Like Activity

This behavioral assay is used to screen for potential antidepressant effects.

  • Animals: Use male mice (e.g., C57BL/6 strain) housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer Lanicemine (e.g., 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a specific time point (e.g., 60 minutes) before the test.

  • Test Procedure:

    • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot touch any surfaces.

    • Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.

  • Data Analysis:

    • Compare the mean duration of immobility between the drug-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.[8]

Proof-of-Mechanism Clinical Trial in PTSD

This outlines the design of a study to evaluate the effects of Lanicemine on behavioral sensitization in individuals with Post-Traumatic Stress Disorder (PTSD).

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-arm Phase 1b trial.

  • Participants: Individuals with a diagnosis of PTSD and evidence of enhanced anxiety-potentiated startle (APS).

  • Intervention: Participants receive multiple intravenous infusions of Lanicemine (e.g., 100 mg) or a matching placebo (e.g., 0.9% saline) over a specified period.

  • Outcome Measures:

    • Primary Outcome: Change in APS from baseline to the end of the final infusion.

    • Secondary/Exploratory Outcomes:

      • Electroencephalography (EEG) gamma-band power to assess NMDA receptor target engagement.

      • Clinician-Administered PTSD Scale (CAPS-5) scores to measure changes in symptom severity.

      • Safety and tolerability assessments.

  • Rationale: This design aims to establish a "proof-of-mechanism" by linking the drug's target engagement (measured by EEG) to a change in a relevant behavioral biomarker (APS) and clinical symptoms.[10][13]

The Role of this compound in Research and Development

The primary and critical application of this compound is as an internal standard for the quantitative analysis of Lanicemine in biological matrices such as plasma, urine, or tissue homogenates. This is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).

Why is a deuterated internal standard ideal?

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Lanicemine. This means it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar behavior minimize variability and improve the accuracy and precision of the quantification.

  • Mass Differentiation: Despite its similar behavior, this compound is easily distinguished from Lanicemine by a mass spectrometer due to its higher molecular weight. This allows for the simultaneous detection and independent quantification of both the analyte (Lanicemine) and the internal standard (this compound).

  • Accurate Quantification: By adding a known amount of this compound to each sample at the beginning of the analytical process, any loss of the analyte during sample preparation can be corrected for by measuring the recovery of the internal standard. This ensures a highly accurate determination of the true concentration of Lanicemine in the sample.

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical assessment of a novel NMDA receptor antagonist.

Preclinical_Workflow In_Vitro In Vitro Studies Binding Receptor Binding Assays (e.g., [³H]MK-801) In_Vitro->Binding Functional Functional Assays (e.g., Patch Clamp) In_Vitro->Functional In_Vivo In Vivo Studies Binding->In_Vivo Functional->In_Vivo PK Pharmacokinetics (using this compound as IS) In_Vivo->PK Behavioral Behavioral Models (e.g., TST, FST) In_Vivo->Behavioral Safety Safety & Toxicology In_Vivo->Safety

Caption: Preclinical evaluation workflow for an NMDA receptor antagonist.

Conclusion

Lanicemine is a well-characterized low-trapping NMDA receptor antagonist with a known pharmacokinetic and pharmacodynamic profile from extensive preclinical and clinical research. Its development, however, was discontinued as it did not meet primary endpoints in later-phase clinical trials for depression.[2]

This compound, its deuterated counterpart, is an indispensable tool for the accurate bioanalysis of Lanicemine. While the principles of deuteration suggest potential for an improved pharmacokinetic profile, there is currently no publicly available data to support this for this compound. Its role remains firmly in the analytical realm, facilitating the robust quantification required for pharmacokinetic and metabolism studies of Lanicemine. For researchers in drug development, understanding the distinct roles of the parent compound and its stable isotope-labeled analog is crucial for advancing through the preclinical and clinical phases of evaluation.

References

Lanicemine-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Lanicemine-d5, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine. This guide covers its chemical properties, mechanism of action, relevant experimental protocols, and associated signaling pathways.

Core Compound Specifications

This compound is a stable, isotopically labeled form of Lanicemine, where five hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.

PropertyValueSource
CAS Number 153322-05-5 (non-deuterated)[1][][3][4]
Molecular Formula C₁₃H₉D₅N₂
Molecular Weight 203.30 g/mol (calculated)
Appearance Powder[]
Purity ≥95%[4]

Note: The CAS number for the deuterated form, this compound, is not consistently reported in publicly available databases. The provided CAS number corresponds to the non-deuterated parent compound, Lanicemine.

Mechanism of Action

Lanicemine is a low-trapping, non-selective, voltage-dependent NMDA receptor antagonist.[1][5] It binds to sites within the channel pore of the NMDA receptor, with a Ki value ranging from 0.56 to 2.1 μM.[5] Unlike other NMDA receptor antagonists such as ketamine, Lanicemine exhibits a lower propensity to be trapped within the channel. This characteristic is thought to contribute to its distinct pharmacological profile, including antidepressant effects with minimal psychotomimetic side effects.[1][6]

The primary mechanism of action involves the modulation of glutamatergic neurotransmission. By blocking the NMDA receptor, Lanicemine influences downstream signaling cascades that are crucial for synaptic plasticity and neuronal function.

Signaling Pathways

The antagonistic action of Lanicemine on the NMDA receptor initiates a cascade of intracellular signaling events. Key pathways implicated in its therapeutic effects include:

  • Calcium-Dependent Signaling: As an NMDA receptor antagonist, Lanicemine modulates the influx of calcium (Ca²⁺) into neurons, a critical step in many signaling pathways.[7]

  • Brain-Derived Neurotrophic Factor (BDNF) - Tropomyosin Receptor Kinase B (TrkB) Signaling: Blockade of NMDA receptors can lead to an upregulation of BDNF, which in turn activates its receptor, TrkB. This pathway is vital for synaptogenesis and neuronal survival.[8]

  • Mammalian Target of Rapamycin (mTOR) Pathway: The BDNF-TrkB pathway can subsequently activate the mTOR signaling cascade, a key regulator of protein synthesis required for synaptic plasticity.[8]

Lanicemine_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR blocks Ca_Influx Ca²⁺ Influx (Blocked) NMDAR->Ca_Influx inhibits BDNF BDNF (Upregulated) NMDAR->BDNF leads to upregulation TrkB TrkB Receptor BDNF->TrkB activates mTOR mTOR Pathway (Activated) TrkB->mTOR activates Synaptic_Plasticity Synaptic Plasticity (Enhanced) mTOR->Synaptic_Plasticity promotes

Lanicemine's primary mechanism of action.

Experimental Protocols

This section details established protocols for the investigation of Lanicemine in both preclinical and clinical settings.

In Vivo Administration in Rodent Models

Objective: To assess the antidepressant-like effects of Lanicemine in mice.

Materials:

  • Lanicemine

  • 0.9% Saline

  • Male Sprague-Dawley rats or C57BL/6 mice[9]

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Dissolve Lanicemine in 0.9% saline to the desired concentration (e.g., 3, 10, or 30 mg/kg).[9]

  • Administer the Lanicemine solution to the animals via intraperitoneal injection.

  • Conduct behavioral tests, such as the Tail Suspension Test (TST) or Forced Swim Test (FST), at specified time points post-injection to evaluate antidepressant-like activity.[7]

  • For neurochemical analysis, animals can be euthanized at the end of the experiment, and brain tissue collected for further processing (e.g., Western blotting).

Clinical Trial Protocol for Major Depressive Disorder

Objective: To evaluate the efficacy and safety of adjunctive Lanicemine in patients with treatment-resistant major depressive disorder.

Study Design: A randomized, double-blind, placebo-controlled study.[10]

Participants: Patients aged 18-70 years diagnosed with Major Depressive Disorder with a history of inadequate response to at least one antidepressant.[10]

Intervention:

  • Patients are randomized to receive intravenous infusions of Lanicemine (e.g., 50 mg or 100 mg) or placebo (saline).[10]

  • Infusions are administered over a 12-week period. A typical regimen involves infusions three times a week for the first three weeks, followed by a tapered dosing schedule.[11]

  • The primary efficacy endpoint is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.[10]

Safety Monitoring: Adverse events, vital signs, physical examinations, and clinical laboratory evaluations are monitored throughout the study.[6]

Experimental_Workflow cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical Trial Animal_Model Rodent Model (Rat/Mouse) Drug_Admin Lanicemine Administration (i.p.) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (TST/FST) Drug_Admin->Behavioral_Test Neurochem_Analysis Neurochemical Analysis (Western Blot) Behavioral_Test->Neurochem_Analysis Patient_Recruitment Patient Recruitment (MDD) Randomization Randomization (Lanicemine vs. Placebo) Patient_Recruitment->Randomization Infusion IV Infusion Randomization->Infusion Efficacy_Assessment Efficacy Assessment (MADRS) Infusion->Efficacy_Assessment Safety_Monitoring Safety Monitoring Infusion->Safety_Monitoring

Workflow for preclinical and clinical studies.

References

Lanicemine-d5: A Technical Guide to Isotopic Enrichment and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core analytical methodologies for characterizing Lanicemine-d5, a deuterated isotopologue of the NMDA receptor antagonist Lanicemine. The focus of this document is on the critical quality attributes of isotopic enrichment and chemical purity, which are paramount for its application in clinical and non-clinical research, particularly as an internal standard in pharmacokinetic studies.

Introduction to this compound

Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has been investigated for its potential as a rapid-acting antidepressant with a potentially improved side-effect profile compared to ketamine.[1] The deuterated version, this compound, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of five hydrogen atoms with deuterium atoms imparts a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical assays. The near-identical physicochemical properties of this compound to the parent compound ensure that it mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby providing accurate and precise quantification.

Isotopic Enrichment of this compound

Isotopic enrichment is a critical parameter that defines the percentage of the deuterated compound relative to the total amount of all its isotopic variants. High isotopic enrichment is essential to minimize signal overlap with the unlabeled analyte and ensure the accuracy of quantitative analyses.

Quantitative Data Summary

The isotopic distribution of a representative batch of this compound is summarized in the table below. This data is typically acquired using high-resolution mass spectrometry.

IsotopologueDescriptionRelative Abundance (from MS)Percentage of Total
d0Unlabeled Lanicemine0.1%0.1%
d1Lanicemine with 1 Deuterium0.3%0.3%
d2Lanicemine with 2 Deuteriums0.6%0.6%
d3Lanicemine with 3 Deuteriums1.5%1.5%
d4Lanicemine with 4 Deuteriums2.5%2.5%
d5Target: Lanicemine with 5 Deuteriums95.0%95.0% (Isotopic Purity)

Note: The data presented in this table is illustrative and may vary between different synthetic batches. A certificate of analysis for a specific lot of this compound should be consulted for precise values.

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general method for determining the isotopic enrichment of this compound using liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Inject 1-5 µL of the sample onto the HPLC system.

    • Perform a gradient elution to separate this compound from any potential impurities. A typical gradient might be:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Set the flow rate to 0.4 mL/min and the column temperature to 40°C.

  • Mass Spectrometric Analysis:

    • Acquire full scan mass spectra in positive ion mode over a relevant m/z range for Lanicemine (unlabeled) and this compound.

    • The mass spectrometer should be operated in high-resolution mode to ensure accurate mass measurements.

  • Data Analysis:

    • Extract the ion chromatograms for each of the expected isotopologues (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic enrichment is the percentage of the d5 isotopologue.

G cluster_workflow Isotopic Enrichment Analysis Workflow prep Sample Preparation (this compound in solution) hplc HPLC Separation (C18 column) prep->hplc Injection ms High-Resolution MS (Full Scan Analysis) hplc->ms Elution data Data Processing (Peak Integration) ms->data Spectral Data result Isotopic Purity Calculation (% d5 abundance) data->result Peak Areas

Isotopic Enrichment Analysis Workflow

Chemical Purity of this compound

Chemical purity refers to the percentage of the desired compound in a sample, exclusive of isotopic variants. It is crucial to ensure that the this compound is free from any process-related impurities or degradation products that could interfere with experimental results.

Quantitative Data Summary

The chemical purity of this compound is typically assessed by HPLC with UV detection. The following table presents typical purity specifications for research-grade this compound.

ParameterSpecification
Chemical Purity by HPLC (UV, 220 nm)≥ 98%
Individual Impurities≤ 0.5%
Total Impurities≤ 2.0%
Experimental Protocol: Chemical Purity by HPLC-UV

This protocol provides a general method for determining the chemical purity of this compound.

Objective: To quantify the purity of this compound and identify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Separation:

    • Inject 10 µL of the sample.

    • Use a gradient elution to separate this compound from impurities. An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 5% B

      • 31-35 min: 5% B

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • UV Detection:

    • Monitor the eluent at a wavelength of 220 nm.

  • Data Analysis:

    • Integrate the peak area of this compound and all impurity peaks.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.

Lanicemine's Mechanism of Action: NMDA Receptor Signaling Pathway

Lanicemine exerts its effects by acting as an antagonist at the NMDA receptor. Blockade of the NMDA receptor by Lanicemine is thought to initiate a cascade of downstream signaling events that ultimately contribute to its therapeutic effects. The diagram below illustrates the putative signaling pathway.

G cluster_pathway Lanicemine Signaling Pathway Lanicemine Lanicemine NMDA_R NMDA Receptor Lanicemine->NMDA_R Blocks Glutamate_Release ↑ Glutamate Release NMDA_R->Glutamate_Release Leads to AMPA_R AMPA Receptor Activation Glutamate_Release->AMPA_R BDNF ↑ BDNF Release AMPA_R->BDNF TrkB TrkB Receptor Activation BDNF->TrkB mTOR mTOR Pathway Activation TrkB->mTOR Synaptogenesis ↑ Synaptogenesis (Antidepressant Effects) mTOR->Synaptogenesis

Putative Signaling Pathway of Lanicemine

The blockade of NMDA receptors by Lanicemine is believed to lead to an increase in glutamate release, which in turn activates AMPA receptors.[1] This activation stimulates the release of Brain-Derived Neurotrophic Factor (BDNF), which then activates its receptor, Tropomyosin receptor kinase B (TrkB).[1] This cascade ultimately engages the mammalian Target of Rapamycin (mTOR) signaling pathway, promoting synaptogenesis and producing antidepressant effects.[1]

Conclusion

The robust analytical characterization of this compound is fundamental to its effective use in research and development. The methodologies outlined in this guide for determining isotopic enrichment and chemical purity provide a framework for ensuring the quality and reliability of this important research tool. Adherence to these or similarly validated protocols will enable researchers to generate high-quality data in their investigations into the pharmacology and pharmacokinetics of Lanicemine.

References

Lanicemine-d5: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and best practices for the stability and storage of Lanicemine-d5. Given the limited publicly available stability data for the deuterated isotopologue, this document extrapolates information from its non-deuterated counterpart, Lanicemine (AZD6765). This guide includes recommended storage conditions, potential degradation pathways, and generalized experimental protocols for stability assessment. Additionally, it visualizes the proposed signaling pathway of Lanicemine as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder.[1] this compound is the deuterated form of Lanicemine, often used as an internal standard in pharmacokinetic studies or in metabolic stability assays to investigate metabolic switching. The stability and purity of such compounds are critical for obtaining accurate and reproducible results in research and development. This guide aims to provide a centralized resource for scientists and researchers on the stability and storage of this compound.

Stability and Storage Conditions

There is a lack of specific, publicly available stability data for this compound. The information presented here is largely derived from data for Lanicemine and its salts, and it should be noted that while isotopic labeling is not expected to significantly alter chemical stability, specific studies on this compound have not been found.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for Lanicemine and its solutions based on information from various suppliers. These conditions are recommended to ensure the long-term integrity of the compound.

FormStorage TemperatureDurationNotes
Neat Oil -20°C≥ 4 yearsStore in a tightly sealed container.
In Solvent (-20°C) -20°C1 monthSealed storage, away from moisture.
In Solvent (-80°C) -80°C6 monthsSealed storage, away from moisture.
Aqueous Solutions 2-8°C or Room Temp.Not recommended > 1 dayPrepare fresh before use.
Potential Degradation Pathways

While specific forced degradation studies for Lanicemine are not publicly available, potential degradation pathways can be inferred from its chemical structure and known metabolic pathways. Key areas of the molecule susceptible to degradation include:

  • Oxidation: The phenyl and pyridine rings, as well as the secondary amine, are susceptible to oxidation. Metabolic studies have identified a para-hydroxylated metabolite, suggesting this is a likely oxidative degradation pathway.

  • N-Acetylation and Glucuronidation: The secondary amine is a site for N-acetylation and N-carbamoyl glucuronidation, as identified in metabolic studies. While these are metabolic conjugation pathways, the reactivity of the amine suggests it could be susceptible to reaction with other electrophiles under certain storage or experimental conditions.

  • Hydrolysis: While the molecule does not contain ester or amide bonds that are readily hydrolyzed, extreme pH conditions could potentially affect the stability of the compound.

A study on the metabolism of radiolabeled Lanicemine identified several metabolites in plasma and urine, including an O-glucuronide conjugate, a para-hydroxylated metabolite, an N-carbamoyl glucuronide, and an N-acetylated metabolite.[2] These metabolic transformations can provide insights into potential degradation products that might be observed in a formal stability study.

Experimental Protocols

Detailed, validated stability-indicating analytical methods for Lanicemine are not publicly available. The following sections provide generalized protocols for a forced degradation study and a suitable analytical method, based on standard pharmaceutical industry practices. These should be adapted and validated for specific laboratory conditions.

Forced Degradation Study Protocol (Hypothetical)

Objective: To identify potential degradation products and significant degradation pathways for this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and store at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and store at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method such as HPLC-MS/MS.

  • Peak Purity and Mass Balance: Analyze the purity of the this compound peak in stressed samples and calculate the mass balance to account for all degradation products.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo analysis HPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance analysis->data

Forced Degradation Study Workflow
HPLC-MS/MS Method for Quantification (Generalized)

Objective: To develop a sensitive and specific method for the quantification of this compound and its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., m/z 204.2) -> Product ion (e.g., m/z 108.1).

    • Potential Degradant (e.g., Hydroxylated): Precursor ion (e.g., m/z 220.2) -> Product ion (e.g., m/z 124.1).

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

Signaling Pathway

Lanicemine is a low-trapping, non-competitive antagonist of the NMDA receptor. Its mechanism of action is thought to be similar to other NMDA receptor antagonists like ketamine, leading to rapid antidepressant effects.

The proposed signaling pathway is as follows:

  • NMDA Receptor Blockade: Lanicemine blocks the NMDA receptor channel, primarily on inhibitory GABAergic interneurons.

  • Disinhibition of Glutamate Release: This blockade reduces the activity of the GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate release.

  • AMPA Receptor Activation: The increased glutamate preferentially activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

  • Downstream Signaling Cascade: Activation of AMPA receptors triggers several downstream signaling pathways, including:

    • Increased release of Brain-Derived Neurotrophic Factor (BDNF).

    • Activation of the mammalian Target of Rapamycin (mTOR) pathway.

  • Synaptogenesis: The activation of these pathways leads to an increase in the synthesis of synaptic proteins and promotes synaptogenesis, which is believed to underlie the rapid antidepressant effects.

The following diagram illustrates this proposed signaling pathway.

Lanicemine_Signaling_Pathway cluster_neuron Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron lanicemine Lanicemine nmda_receptor NMDA Receptor lanicemine->nmda_receptor blocks gaba_interneuron GABAergic Interneuron pyramidal_neuron Pyramidal Neuron gaba_interneuron->pyramidal_neuron inhibits nmda_receptor->gaba_interneuron on glutamate_release Glutamate Release ↑ pyramidal_neuron->glutamate_release leads to ampa_receptor AMPA Receptor glutamate_release->ampa_receptor activates bdnf_release BDNF Release ↑ ampa_receptor->bdnf_release mtor_pathway mTOR Pathway Activation ampa_receptor->mtor_pathway synaptogenesis Synaptogenesis ↑ bdnf_release->synaptogenesis mtor_pathway->synaptogenesis

References

Lanicemine-d5: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling procedures, and core mechanistic information for Lanicemine-d5. The following sections detail the known hazards, safe handling protocols, and the primary signaling pathway associated with this compound, offering critical information for laboratory and drug development settings.

Safety Data Summary

The following tables summarize the key safety and physical property data for Lanicemine. This information is crucial for risk assessment and the implementation of appropriate safety measures in a laboratory setting.

Table 1: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Table 2: Physical and Chemical Properties
PropertyValue
Molecular FormulaC13H14N2[1]
Molecular Weight198.26 g/mol [1]
AppearanceNeat oil[2]
Purity≥95%[2]
Storage Temperature-20°C[1][2]
Stability≥ 4 years at -20°C[2]
SolubilityDMSO: 30 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL[2]

Experimental Protocols

While specific experimental protocols for the toxicological testing of Lanicemine are not detailed in the available safety data sheets, the GHS classification "Acute Toxicity, Oral (Category 4)" is typically determined through standardized procedures, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Typical Protocol for Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The determination of acute oral toxicity, leading to a classification such as Category 4, generally follows one of the OECD test guidelines. These methods are designed to estimate the LD50 (the dose lethal to 50% of a test population) and identify signs of toxicity.

  • Test Species: Typically, a rodent species such as rats or mice is used. Studies are often initially conducted in a single sex (usually females).

  • Administration: The test substance is administered orally via gavage in a single dose or multiple doses within 24 hours. For substances with low toxicity, a maximum feasible dose is administered.

  • Dose Levels: A stepwise procedure with fixed doses (e.g., 5, 50, 300, and 2000 mg/kg body weight) is often employed. The starting dose is selected based on existing information about the substance.

  • Observation Period: Animals are observed for a period of 14 days following administration.

  • Data Collection: All mortalities, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), time of onset, duration, and reversibility of these signs are recorded. Body weight is also monitored.

  • Endpoint: The primary endpoint is mortality. The LD50 value is calculated based on the number of mortalities at different dose levels. This value is then used to classify the substance according to the GHS. For Category 4, the LD50 is typically between 300 and 2000 mg/kg.

Signaling Pathway and Mechanism of Action

Lanicemine is an N-methyl-D-aspartate (NMDA) receptor antagonist. Its mechanism of action is believed to be similar to other NMDA receptor antagonists like ketamine, which have shown rapid-acting antidepressant effects. The binding of Lanicemine to the NMDA receptor blocks the influx of calcium ions, which in turn modulates downstream signaling pathways. This action is thought to lead to an increase in the release of brain-derived neurotrophic factor (BDNF) and the activation of the mammalian target of rapamycin (mTOR) pathway, both of which are involved in neuroplasticity and synaptic function.

Lanicemine_Signaling_Pathway Lanicemine This compound NMDAR NMDA Receptor Lanicemine->NMDAR blocks Ca_influx Ca²+ Influx NMDAR->Ca_influx inhibits Glutamate_release ↑ Glutamate Release NMDAR->Glutamate_release leads to AMPAR AMPA Receptor Activation Glutamate_release->AMPAR BDNF ↑ BDNF Release AMPAR->BDNF mTOR ↑ mTOR Signaling AMPAR->mTOR Synaptogenesis ↑ Synaptogenesis & Neuroplasticity BDNF->Synaptogenesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Lanicemine's Proposed Antidepressant Signaling Pathway.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the recommended procedures for handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_ppe Recommended PPE Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Work_Area Prepare Ventilated Work Area (e.g., Fume Hood) Select_PPE->Work_Area Goggles Safety Goggles Select_PPE->Goggles Gloves Protective Gloves Select_PPE->Gloves Lab_Coat Lab Coat Select_PPE->Lab_Coat Respirator Respirator (if needed) Select_PPE->Respirator Weigh_Handle Weigh and Handle Compound Work_Area->Weigh_Handle Avoid_Inhalation Avoid Inhalation of Aerosols Weigh_Handle->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact Weigh_Handle->Avoid_Contact Decontaminate Decontaminate Work Surfaces Avoid_Contact->Decontaminate Dispose_Waste Dispose of Waste in Approved Container Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Workflow for the Safe Handling of this compound.
Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile).

  • Skin and Body Protection: An impervious lab coat should be worn.

  • Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator should be used.

Handling and Storage:
  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke when handling this product.[1]

  • Store in a tightly sealed container in a cool, well-ventilated area at -20°C.[1][2]

  • Keep away from direct sunlight and sources of ignition.[1]

First Aid Measures:
  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.

  • Skin Contact: Wash skin thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

By adhering to these safety guidelines and understanding the toxicological profile and mechanism of action of this compound, researchers can handle this compound responsibly and minimize risks in a laboratory setting.

References

A Technical Guide to Lanicemine-d5 for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Lanicemine-d5, a deuterated analog of the N-methyl-D-aspartate (NMDA) receptor antagonist, Lanicemine. This document outlines its commercial availability, key quantitative data, and its primary application as an internal standard in analytical chemistry. Furthermore, it delves into the relevant biological pathways and experimental contexts of its non-deuterated counterpart, offering valuable insights for study design and data interpretation.

Commercial Availability and Specifications of this compound

This compound is a specialized chemical available from a limited number of commercial suppliers catering to the research and pharmaceutical industries. Its primary utility lies in its application as an internal standard for the quantitative analysis of Lanicemine in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The deuteration provides a distinct mass signature, allowing for precise quantification of the non-deuterated analyte.

Below is a summary of commercially available this compound based on currently available information. Researchers are advised to request certificates of analysis from suppliers for the most accurate and up-to-date batch-specific data.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentFormulation
BenchchemThis compoundB1674467Inquire for detailsInquire for detailsInquire for details
Axios Researchent-Lanicemine-d5Inquire for detailsInquire for detailsInquire for detailsInquire for details

Note: "ent"-Lanicemine-d5 is the enantiomer of this compound. The specific stereoisomer should be carefully considered based on the research application.

Table 1: Commercial Suppliers of this compound and Related Compounds.

A hypothetical example of isotopic purity data for a batch of this compound, as might be presented in a certificate of analysis, is provided below.

IsotopologueDescriptionRelative Abundance (from MS)Percentage of Total
d0Unlabeled Lanicemine0.2%0.2%
d1Lanicemine with 1 Deuterium0.5%0.5%
d2Lanicemine with 2 Deuteriums0.8%0.8%
d3Lanicemine with 3 Deuteriums1.5%1.5%
d4Lanicemine with 4 Deuteriums3.0%3.0%
d5Target: Lanicemine with 5 Deuteriums94.0%94.0% (Isotopic Purity)

Table 2: Hypothetical Isotopic Purity Data for a Batch of this compound.[1]

Experimental Protocols: this compound as an Internal Standard

The gold-standard application for this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.[1] This methodology is crucial for correcting for variability during sample preparation, extraction, and instrumental analysis, thereby ensuring the highest accuracy and precision.

While a specific, detailed protocol for this compound is typically developed and validated in-house by each research laboratory, the following provides a general workflow for its use in an LC-MS/MS assay for the quantification of Lanicemine in a biological matrix (e.g., plasma).

General Workflow for Lanicemine Quantification using this compound Internal Standard

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Known Concentration) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC Column Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration (Analyte & IS) Mass_Spectrometry->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification against Calibration Curve Ratio_Calculation->Quantification

A generalized workflow for a quantitative LC-MS/MS assay using a deuterated internal standard.
Key Methodological Considerations:

  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

  • Spiking: A fixed volume of the this compound working solution is added to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process.

  • Sample Extraction: A protein precipitation step is commonly employed for plasma samples, followed by centrifugation to separate the precipitated proteins. The supernatant containing the analyte and internal standard is then transferred for analysis.

  • LC-MS/MS Conditions: Chromatographic conditions (column, mobile phases, gradient) are optimized to achieve good separation of Lanicemine from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both Lanicemine and this compound.

  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of Lanicemine to the peak area of this compound against the known concentrations of Lanicemine in the calibration standards. The concentration of Lanicemine in unknown samples is then determined from this curve.

Lanicemine's Mechanism of Action and Associated Signaling Pathways

Lanicemine is characterized as a low-trapping, non-selective, voltage-dependent NMDA receptor antagonist.[2] Its mechanism of action is central to its potential therapeutic effects and is a critical area of study for researchers. The following diagrams illustrate the NMDA receptor's position in glutamatergic signaling and the downstream consequences of its antagonism by Lanicemine.

The Role of the NMDA Receptor in Synaptic Transmission

nmda_receptor_activation cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Presynaptic_Neuron->Glutamate_Vesicle Action Potential AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release NMDA_Receptor NMDA Receptor (Mg2+ block) Glutamate_Vesicle->NMDA_Receptor Glutamate Binding Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Neuron->NMDA_Receptor Removes Mg2+ Block AMPA_Receptor->Postsynaptic_Neuron Na+ Influx & Depolarization Ca_Channel Ca2+ Influx NMDA_Receptor->Ca_Channel Channel Opening

Activation of the NMDA receptor in a glutamatergic synapse.
Lanicemine's Antagonism and Downstream Signaling

By binding within the NMDA receptor channel pore, Lanicemine blocks the influx of Ca2+, thereby modulating downstream signaling cascades. This action is believed to underlie its pharmacological effects.

lanicemine_pathway cluster_downstream Downstream Signaling Cascade Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits Lanicemine Lanicemine Lanicemine->NMDA_Receptor Blocks PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Src Src Kinase PKC->Src Activates ERK ERK Src->ERK Activates BDNF Brain-Derived Neurotrophic Factor (BDNF) Expression ERK->BDNF Upregulates Synaptic_Plasticity Synaptic Plasticity & Antidepressant Effects BDNF->Synaptic_Plasticity

Simplified signaling pathway illustrating Lanicemine's antagonism of the NMDA receptor.

Conclusion

This compound is an essential tool for researchers engaged in the quantitative analysis of Lanicemine. Its use as an internal standard in LC-MS/MS assays provides the necessary precision and accuracy for pharmacokinetic and other bioanalytical studies. A thorough understanding of the underlying mechanism of action of its non-deuterated counterpart, Lanicemine, as an NMDA receptor antagonist, and its impact on downstream signaling pathways, is critical for the design and interpretation of pharmacological and neuroscience research. This guide provides a foundational resource for professionals in these fields, though it is recommended to consult supplier-specific documentation and validate all analytical methods in-house.

References

Methodological & Application

Application Note: High-Throughput Quantification of Lanicemine in Human Plasma by LC-MS/MS using Lanicemine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lanicemine in human plasma. Lanicemine-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and preclinical studies, offering excellent performance in terms of linearity, precision, and accuracy.

Introduction

Lanicemine ((S)-α-phenyl-2-pyridineethanamine) is an N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Accurate and reliable quantification of lanicemine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis via LC-MS/MS.[1] This approach effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[2][3] This application note provides a detailed protocol for the determination of lanicemine in human plasma, which can be readily implemented in a drug development or clinical research setting.

Experimental

Materials and Reagents
  • Lanicemine and this compound reference standards were of high purity (isotopic purity of this compound >99%).

  • Acetonitrile (ACN), methanol (MeOH), and formic acid (FA) were of LC-MS grade.

  • Human plasma (K2-EDTA) was sourced from an accredited biobank.

  • Deionized water was generated using a Milli-Q system.

Stock and Working Solutions
  • Lanicemine Stock Solution (1 mg/mL): Prepared by dissolving an appropriate amount of lanicemine in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepared by dissolving an appropriate amount of this compound in methanol.

  • Lanicemine Working Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Prepared by diluting the IS stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

A simple protein precipitation method was employed for sample preparation:

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lanicemine: m/z 199.1 → 106.1

    • This compound: m/z 204.1 → 111.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of lanicemine in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 0.1 to 100 ng/mL. The calibration curve, constructed by plotting the peak area ratio of lanicemine to this compound against the concentration, yielded a correlation coefficient (r²) greater than 0.99. The lower limit of quantitation (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Parameter Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 0.1 ng/mL
Table 1: Linearity and Sensitivity of the LC-MS/MS method.
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results, summarized in Table 2, are within the acceptable limits set by regulatory guidelines (±15% for accuracy and ≤15% for precision).

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low 0.35.8104.27.1102.5
Medium 104.298.75.5101.3
High 803.5101.54.899.8
Table 2: Intra- and inter-day precision and accuracy for the analysis of lanicemine in human plasma.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Lanicemine calibration->quantification

Caption: Experimental workflow for the quantification of lanicemine in human plasma.

nmda_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream Lanicemine Lanicemine Lanicemine->Ion_Channel Blocks

Caption: Simplified signaling pathway of Lanicemine's action on the NMDA receptor.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of lanicemine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic studies in the clinical development of lanicemine.

References

Quantitative Analysis of Lanicemine Using Lanicemine-d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies for the quantitative analysis of Lanicemine in biological matrices, specifically utilizing Lanicemine-d5 as a stable isotope-labeled internal standard (SIL-IS). The protocols detailed herein are centered around the use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. These application notes are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Lanicemine.

Introduction

Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its potential as a rapid-acting antidepressant. Accurate and precise quantification of Lanicemine in biological samples is crucial for understanding its pharmacokinetic profile, establishing dose-response relationships, and ensuring patient safety in clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring the highest degree of accuracy and precision.[1]

Experimental Protocols

Materials and Reagents
  • Lanicemine reference standard

  • This compound internal standard

  • High-purity water (e.g., Milli-Q)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Formic acid (or other appropriate mobile phase modifier)

  • Human plasma (or other relevant biological matrix)

  • Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

Sample Preparation

The selection of a sample preparation method is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol for Protein Precipitation (PPT):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Optimized chromatographic conditions are essential for separating Lanicemine and this compound from endogenous matrix components.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
Mass Spectrometry

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. The specific precursor-to-product ion transitions for Lanicemine and this compound need to be determined by direct infusion of the individual compounds.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
LanicemineTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the analytical data. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the mean of the measurements to the true value (accuracy), assessed at multiple concentration levels (LloQ, LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).

Data Presentation

The following tables summarize the expected quantitative data from a validated method. Note: The values presented below are illustrative and should be replaced with actual experimental data.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Weighting
Lanicemine1 - 1000> 0.991/x²

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
LQC3< 15%± 15%< 15%± 15%
MQC100< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC3> 85%85% - 115%
HQC800> 85%85% - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Lanicemine analysis.

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda Activates ca_influx Ca2+ Influx nmda->ca_influx downstream Downstream Signaling ca_influx->downstream lanicemine Lanicemine lanicemine->nmda Blocks Channel Pore

Caption: Lanicemine's mechanism of action at the NMDA receptor.

References

Application Note: Development of a Robust LC-MS/MS Method for the Quantification of Lanicemine-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lanicemine and its deuterated internal standard, Lanicemine-d5, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput bioanalytical studies. The method demonstrates excellent linearity, accuracy, and precision, meeting the general requirements for regulated bioanalysis.

Introduction

Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for the treatment of major depressive disorder.[1][2] As with many clinical and preclinical studies, a robust and reliable bioanalytical method is crucial for accurately determining pharmacokinetic profiles. The use of a stable isotope-labeled internal standard, such as this compound, is critical for compensating for matrix effects and variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[3][4] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Lanicemine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Lanicemine and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Ultrapure water

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used for analysis.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System Standard HPLC or UHPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transitions
Lanicemine199.1 > 106.1 (Quantifier), 199.1 > 77.1 (Qualifier)
This compound204.1 > 111.1
Collision Energy (CE) Optimized for each transition (e.g., 20-35 eV)
Declustering Potential (DP) Optimized for each transition (e.g., 60-80 V)

Note: The MRM transitions are predicted based on the molecular weight of Lanicemine (198.26 g/mol ) and common fragmentation patterns. Actual values require experimental optimization.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lanicemine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Lanicemine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in the same diluent.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Add 50 µL of plasma sample to the appropriately labeled tube.

  • Spike with 25 µL of the this compound working solution (100 ng/mL).

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation

The method was validated according to general bioanalytical method validation guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Precision and Accuracy

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ18.5105.29.8103.5
Low QC36.298.77.5101.2
Mid QC1004.5102.15.899.8
High QC8003.897.54.998.3
Recovery and Matrix Effect

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low QC392.195.8
High QC80094.598.2

Signaling Pathway and Experimental Workflow

The therapeutic effect of Lanicemine is attributed to its action as an NMDA receptor antagonist. The following diagram illustrates a simplified view of the NMDA receptor signaling cascade.

NMDA_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Blocks Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Inhibits CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Promotes Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effect) BDNF->Synaptic_Plasticity Leads to

Caption: Simplified NMDA receptor signaling pathway modulated by Lanicemine.

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Lanicemine.

LCMS_Workflow start Start sample_prep Sample Preparation (Plasma + IS) start->sample_prep protein_precip Protein Precipitation (Acetonitrile) sample_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection ms_analysis MS/MS Analysis (MRM) lc_injection->ms_analysis data_processing Data Processing (Quantification) ms_analysis->data_processing end End data_processing->end

References

Application Notes and Protocols for Lanicemine-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanicemine-d5 as an internal standard in pharmacokinetic studies of Lanicemine. Detailed protocols for sample preparation and bioanalysis, along with relevant pharmacokinetic data and a summary of the drug's mechanism of action, are presented to support research and development in this area.

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its potential as a rapid-acting antidepressant. Unlike other NMDA receptor antagonists such as ketamine, Lanicemine has been shown to have minimal psychotomimetic side effects.[1] Accurate and precise quantification of Lanicemine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Profile of Lanicemine

Clinical studies in healthy subjects and patients with major depressive disorder (MDD) have characterized the pharmacokinetic profile of intravenously administered Lanicemine. The pharmacokinetics of Lanicemine is best described by a two-compartment model with zero-order input and first-order elimination.[2]

Table 1: Summary of Lanicemine Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Mean Systemic Clearance (CL) 9.43 L/h[2]
Central Volume of Distribution (V1) 106 L[2]
Peripheral Volume of Distribution (V2) 47.3 L[2]
Intercompartmental Clearance (Q) 75.7 L/h[2]
Terminal Elimination Half-life (t½) ~16 hours[3][4][5]
Peak Plasma Concentration (Cmax) after 150 mg IV infusion 1270 ng/mL[4]
Time to Peak Plasma Concentration (Tmax) after 150 mg IV infusion ~1 hour[4]
Area Under the Curve (AUC₀₋∞) after 150 mg IV infusion 18100 ng·h/mL[4]

Note: Values are presented as means from the cited studies.

Lanicemine is considered a low-clearance compound, with urinary excretion being the primary route of elimination for the unchanged drug and its metabolites.[3][5]

Mechanism of Action: NMDA Receptor Antagonism and Downstream Signaling

Lanicemine exerts its therapeutic effects by acting as an uncompetitive antagonist at the NMDA receptor, an ionotropic glutamate receptor. Blockade of the NMDA receptor by Lanicemine is thought to initiate a cascade of downstream signaling events that ultimately lead to its antidepressant effects. A simplified representation of this pathway is as follows:

  • NMDA Receptor Blockade: Lanicemine binds to the open channel of the NMDA receptor, preventing the influx of calcium ions.

  • Increased Glutamate Release: This blockade leads to a surge in the release of the excitatory neurotransmitter glutamate.

  • AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

  • Downstream Signaling: Activation of AMPA receptors triggers downstream signaling pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and activation of the mammalian Target of Rapamycin (mTOR) pathway. These pathways are crucial for neurogenesis and synaptic plasticity, processes that are often impaired in depression.

Lanicemine_Signaling_Pathway cluster_neuron Neuron Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR blocks Glutamate_release ↑ Glutamate Release NMDAR->Glutamate_release leads to AMPAR AMPA Receptor Glutamate_release->AMPAR activates BDNF ↑ BDNF Expression AMPAR->BDNF mTOR ↑ mTOR Signaling AMPAR->mTOR Synaptic_Plasticity ↑ Synaptic Plasticity (Antidepressant Effects) BDNF->Synaptic_Plasticity mTOR->Synaptic_Plasticity

Lanicemine's Proposed Antidepressant Signaling Pathway.

Experimental Protocols

Bioanalytical Method for Quantification of Lanicemine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of Lanicemine in human plasma using this compound as an internal standard (IS). The method utilizes protein precipitation for sample preparation followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Lanicemine analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Deionized water (18.2 MΩ·cm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.9 µm)

Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lanicemine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Serially dilute the Lanicemine primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile containing 0.1% formic acid to a final concentration of 0.5 µg/mL.

Sample Preparation (Protein Precipitation):

  • Label microcentrifuge tubes or a 96-well plate for calibration standards, quality controls (QCs), and unknown samples.

  • To 50 µL of plasma in each tube/well, add 300 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex mix the samples for 5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 1000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient can be optimized to ensure separation from endogenous plasma components. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Lanicemine: To be determined empirically (e.g., Q1: m/z of protonated molecule -> Q3: m/z of a characteristic product ion)

      • This compound: To be determined empirically (e.g., Q1: m/z of protonated molecule + 5 -> Q3: m/z of a characteristic product ion)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.

Table 2: Example Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Selectivity No significant interfering peaks at the retention times of the analyte and IS
Recovery Consistent and reproducible
Stability Analyte stable under various storage and handling conditions
Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study involving Lanicemine.

PK_Study_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Reporting Subject_Screening Subject Screening & Enrollment Dosing Lanicemine Administration (e.g., IV Infusion) Subject_Screening->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (Protein Precipitation with this compound) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Determination Concentration-Time Data Generation LCMS_Analysis->Concentration_Determination PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental) Concentration_Determination->PK_Modeling Report_Generation Final Report Generation PK_Modeling->Report_Generation

Typical Workflow for a Lanicemine Pharmacokinetic Study.

Conclusion

The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the accurate and precise quantification of Lanicemine in biological matrices. This is fundamental for the robust characterization of its pharmacokinetic properties. The provided protocols and information serve as a valuable resource for researchers and scientists involved in the development of Lanicemine and other NMDA receptor modulators.

References

Application Notes and Protocols: Use of Lanicemine-d5 in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanicemine-d5, a deuterated analog of the NMDA receptor antagonist Lanicemine, in metabolic profiling studies. The inclusion of a stable isotope label offers significant advantages for metabolite identification, quantification, and the elucidation of metabolic pathways.

Introduction to Lanicemine and the Role of Deuteration

Lanicemine, ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine), is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. The use of a deuterated internal standard, this compound, is a powerful technique in metabolic studies. The five deuterium atoms on the phenyl ring make it chemically almost identical to Lanicemine but easily distinguishable by mass spectrometry due to its higher mass. This allows for precise quantification of the parent drug and its metabolites, minimizing experimental variability and improving the accuracy of pharmacokinetic and metabolic assessments.

Data Presentation: Quantitative Analysis of Lanicemine Metabolism

The following table summarizes the quantitative data on the metabolism of Lanicemine in humans, based on studies using radiolabeled Lanicemine. These data provide a baseline for expected metabolite distribution and can be used for comparative purposes in studies with this compound.

Analyte Matrix Abundance (% of Administered Dose or Total Radioactivity) Notes
Lanicemine (Unchanged)PlasmaMajor circulating component (84% of Cmax and 66% of AUC of total radioactivity)[1]Lanicemine is a low-clearance compound.[1]
O-glucuronide conjugate (M1)Urine~11% of the dose in excreta[1]Most abundant metabolite found in urine.[1]
para-hydroxylated metabolite (M1)Plasma< 4% of total radioactivity[1]Circulating metabolite.[1]
O-glucuronide (M2)Plasma< 4% of total radioactivity[1]Circulating metabolite.[1]
N-carbamoyl glucuronide (M3)Plasma< 4% of total radioactivity[1]Circulating metabolite.[1]
N-acetylated metabolite (M6)Plasma< 4% of total radioactivity[1]Circulating metabolite.[1]
Total Recovery Urine93.8% of radioactive dose[1]Predominantly eliminated via urinary excretion.[1]

Visualizations

Metabolic Pathway of Lanicemine

Lanicemine_Metabolism Lanicemine Lanicemine Hydroxylation Phase I: Aromatic Hydroxylation (CYP450) Lanicemine->Hydroxylation Glucuronidation Phase II: Glucuronidation (UGTs) Lanicemine->Glucuronidation Direct Acetylation Phase II: N-Acetylation (NATs) Lanicemine->Acetylation Excretion Urinary Excretion Lanicemine->Excretion Unchanged para_hydroxy para-hydroxy-Lanicemine (M1) Hydroxylation->para_hydroxy para_hydroxy->Glucuronidation para_hydroxy->Excretion O_glucuronide O-glucuronide (M2) Glucuronidation->O_glucuronide N_carbamoyl N-carbamoyl glucuronide (M3) Glucuronidation->N_carbamoyl O_glucuronide->Excretion N_carbamoyl->Excretion N_acetyl N-acetyl-Lanicemine (M6) Acetylation->N_acetyl N_acetyl->Excretion

Caption: Proposed metabolic pathway of Lanicemine.

Experimental Workflow for Metabolic Profiling of this compound

Metabolic_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample_Collection Biological Sample Collection (Plasma, Urine) Spiking Spike with this compound (Internal Standard) Sample_Collection->Spiking Extraction Protein Precipitation & Metabolite Extraction Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography (Separation of Metabolites) Derivatization->LC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Metabolite_ID Metabolite Identification (based on m/z and fragmentation) Peak_Integration->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Pathway_Analysis Metabolic Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological_Interpretation Pathway_Analysis->Biological_Interpretation Biological Interpretation

Caption: General workflow for a metabolic profiling study.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Lanicemine and this compound in Human Liver Microsomes

Objective: To compare the metabolic stability of Lanicemine and this compound in a key metabolizing system.

Materials:

  • Lanicemine and this compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not present in the matrix)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Lanicemine and this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, HLM, and the test compound (Lanicemine or this compound) to achieve a final protein concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

    • Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Lanicemine or this compound) relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Protocol 2: Quantification of Lanicemine and its Metabolites in Human Plasma using this compound as an Internal Standard

Objective: To develop and validate a method for the simultaneous quantification of Lanicemine and its major metabolites in human plasma.

Materials:

  • Human plasma samples

  • Lanicemine and its metabolite standards

  • This compound (as internal standard)

  • Methanol (MeOH)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution (at a known concentration).

    • Protein Precipitation: Add 300 µL of ice-cold MeOH, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Solid Phase Extraction (alternative): Condition an appropriate SPE cartridge. Load the plasma sample, wash with a weak solvent, and elute the analytes with a strong organic solvent.

    • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution.

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify Lanicemine, its metabolites, and this compound. Optimize the precursor and product ion transitions for each analyte.

  • Method Validation:

    • Establish a calibration curve using blank plasma spiked with known concentrations of Lanicemine and its metabolites, along with a fixed concentration of this compound.

    • Evaluate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

  • Data Analysis:

    • Calculate the peak area ratio of each analyte to the internal standard (this compound).

    • Determine the concentration of each analyte in the unknown samples by interpolating from the calibration curve.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the metabolic profiling and quantification of Lanicemine. The provided protocols offer a framework for conducting both in vitro and in vivo metabolism studies. The detailed data presentation and visualizations aim to facilitate a deeper understanding of the metabolic fate of this compound, which is essential for its continued development and clinical application. Researchers should adapt and validate these protocols for their specific experimental conditions and analytical instrumentation.

References

Application Notes and Protocols for the Quantification of Lanicemine in Plasma using Lanicemine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker that has been investigated for its potential as a rapid-acting antidepressant. To support pharmacokinetic and pharmacodynamic studies, a robust and reliable bioanalytical method for the quantification of Lanicemine in plasma is essential. The use of a stable isotope-labeled internal standard, such as Lanicemine-d5, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, as it effectively corrects for matrix effects and variability in sample processing and instrument response.

This document provides a detailed protocol for the extraction and quantification of Lanicemine in plasma samples using this compound as an internal standard, followed by LC-MS/MS analysis. The methodologies described are based on established principles of bioanalytical method development and validation.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a validated LC-MS/MS method for Lanicemine analysis in plasma. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Accuracy (% Bias) Within ±15% (except at LLOQ, within ±20%)
Precision (% CV) ≤15% (except at LLOQ, ≤20%)
Mean Extraction Recovery >85%
Matrix Effect Normalized to internal standard, within acceptable limits

Experimental Protocols

Materials and Reagents
  • Lanicemine reference standard

  • This compound internal standard (IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • 96-well collection plates

  • Microcentrifuge tubes

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of accommodating 96-well plates or microcentrifuge tubes

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Lanicemine and this compound reference standards into separate volumetric flasks.

    • Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Lanicemine primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

    • Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample cleanup in plasma analysis.[1]

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 96-well plate or microcentrifuge tubes, add 50 µL of plasma sample, calibration standard, or QC sample.

  • Add 10 µL of the this compound internal standard working solution to all wells/tubes except for the blank matrix samples.

  • To precipitate the plasma proteins, add 150 µL of cold acetonitrile to each well/tube.

  • Vortex mix for 1 minute.

  • Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or new tubes for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of Lanicemine.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for a short period.

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) to elute the analyte and internal standard.

    • Return to the initial conditions to re-equilibrate the column for the next injection.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Lanicemine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions need to be determined experimentally)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions need to be determined experimentally, typically a +5 Da shift from the parent compound)

  • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for both Lanicemine and this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Add Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Lanicemine Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for Lanicemine analysis in plasma.

Internal_Standard_Logic Analyte Lanicemine (Analyte) Sample_Processing Sample Processing (e.g., Extraction, Injection) Analyte->Sample_Processing IS This compound (Internal Standard) IS->Sample_Processing Plasma_Matrix Plasma Matrix Plasma_Matrix->Sample_Processing Introduces Variability LC_MS_Response LC-MS/MS Response Sample_Processing->LC_MS_Response Ratio Peak Area Ratio (Analyte / IS) LC_MS_Response->Ratio Concentration Accurate Concentration of Lanicemine Ratio->Concentration Corrects for Variability

Caption: Logic of using a deuterated internal standard for quantification.

References

Lanicemine-d5 in Neuroscience: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of Lanicemine-d5 in neuroscience research, focusing on its use as an internal standard for the accurate quantification of Lanicemine in biological samples. Detailed protocols for its use in bioanalytical assays are provided to support preclinical studies, such as pharmacokinetics and drug metabolism research.

Introduction to Lanicemine

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] Unlike ketamine, another NMDA receptor antagonist, Lanicemine was developed to have a reduced likelihood of producing psychotomimetic side effects.[1][3] Its mechanism of action involves the modulation of glutamatergic neurotransmission, which is implicated in the pathophysiology of depression. Research into Lanicemine aims to understand its therapeutic potential and the role of the glutamatergic system in mood disorders.

Application of this compound: A Critical Tool for Bioanalysis

In neuroscience research, particularly during preclinical and clinical development, the accurate measurement of a drug's concentration in biological fluids is crucial for determining its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). This compound is a deuterated analog of Lanicemine, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary application of this compound is to improve the accuracy and precision of Lanicemine quantification in complex biological matrices such as plasma, serum, and urine. As an internal standard, it is added at a known concentration to both calibration standards and unknown samples. Because this compound is chemically identical to Lanicemine, it behaves similarly during sample extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the non-deuterated Lanicemine by the mass spectrometer. By comparing the detector response of Lanicemine to that of this compound, variations in the analytical process can be normalized, leading to more reliable and reproducible results.

Key Experimental Protocols

Protocol 1: Quantification of Lanicemine in Rodent Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a representative method for the quantitative analysis of Lanicemine in rat or mouse plasma, a common procedure in preclinical pharmacokinetic studies.

1. Materials and Reagents:

  • Lanicemine hydrochloride (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Rat or mouse plasma (blank, collected with an anticoagulant such as EDTA)

  • 96-well protein precipitation plates

2. Preparation of Stock and Working Solutions:

  • Lanicemine Stock Solution (1 mg/mL): Accurately weigh and dissolve Lanicemine hydrochloride in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lanicemine Working Solutions: Serially dilute the Lanicemine stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration standards and quality controls.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, quality control, or unknown study sample) in a 96-well plate, add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Seal the plate and vortex for 2 minutes at high speed to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions (Representative):

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient to separate Lanicemine from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Lanicemine: m/z 199.1 → 105.1 (Quantifier), 199.1 → 77.1 (Qualifier)

      • This compound: m/z 204.1 → 110.1 (Quantifier)

    • Note: Actual MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Lanicemine to this compound against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of Lanicemine in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Lanicemine Quantification

ParameterSetting
Liquid Chromatography
HPLC ColumnC18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Lanicemine (Quantifier)m/z 199.1 → 105.1
Lanicemine (Qualifier)m/z 199.1 → 77.1
This compound (IS)m/z 204.1 → 110.1

Visualizations

Lanicemine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Downstream_Signaling Downstream Signaling (e.g., CaMK, ERK, mTOR) Ca_Channel->Downstream_Signaling Ca²⁺ Influx Synaptic_Plasticity Changes in Synaptic Plasticity (Antidepressant Effects) Downstream_Signaling->Synaptic_Plasticity Activates Lanicemine Lanicemine Lanicemine->Ca_Channel Low-trapping Antagonist (Blocks)

Caption: Mechanism of action of Lanicemine as a low-trapping NMDA receptor antagonist.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Calibration, QC, or Unknown) Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (Separation) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (Detection in MRM mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Lanicemine / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Lanicemine Concentration Calibration_Curve->Concentration_Determination

Caption: Workflow for the bioanalysis of Lanicemine using this compound as an internal standard.

References

Application Notes and Protocols for In Vivo Studies Involving Lanicemine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanicemine-d5 in in vivo research, focusing on its role as an internal standard for the accurate quantification of Lanicemine in biological matrices. The protocols and data presented are synthesized from established bioanalytical methods and published pharmacokinetic studies of Lanicemine.

Introduction to Lanicemine and the Role of this compound

Lanicemine (formerly AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential rapid-acting antidepressant effects.[1][2] Unlike ketamine, another NMDA receptor antagonist, lanicemine was developed to have a reduced likelihood of producing psychotomimetic side effects.[1][2]

In vivo studies of Lanicemine, whether in preclinical animal models or human clinical trials, require accurate measurement of its concentration in biological fluids like plasma to understand its pharmacokinetics (PK) — absorption, distribution, metabolism, and excretion (ADME). This is crucial for determining dosing regimens, assessing bioavailability, and understanding the drug's behavior in the body.

Due to its near-identical chemical and physical properties to the unlabeled analyte, this compound serves as the ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to correct for variability in sample preparation and matrix effects, thus ensuring the highest accuracy and precision in the quantification of Lanicemine.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Lanicemine from in vivo studies in both humans and animal models. These values are typically determined using analytical methods where this compound would be the appropriate internal standard.

Table 1: Population Pharmacokinetic Parameters of Lanicemine in Humans
ParameterMean Value90% Confidence IntervalDescription
Systemic Clearance (CL) 9.43 L/h9.12–9.77 L/hThe volume of plasma cleared of the drug per unit time.
Central Volume of Distribution (V1) 106 L93.7–115 LThe apparent volume into which the drug distributes initially.
Peripheral Volume of Distribution (V2) 47.3 L39.6–56.6 LThe apparent volume of distribution in the peripheral tissues.
Intercompartmental Clearance (Q) 75.7 L/h51.8–127 L/hThe rate constant for the transfer of the drug between central and peripheral compartments.

Data derived from a population pharmacokinetic analysis in healthy subjects and patients with Major Depressive Disorder.[3]

Table 2: Pharmacokinetic Parameters of Lanicemine in Healthy Male Subjects Following a Single 150 mg Intravenous Infusion
ParameterMean ValueUnitDescription
Plasma Clearance 8.3L/hThe volume of plasma cleared of the drug per unit time.
Terminal Half-life (T1/2) 16hThe time required for the plasma concentration to decrease by half.

This study highlights that Lanicemine is a low-clearance compound.

Signaling Pathway of Lanicemine

Lanicemine exerts its effects primarily through the glutamatergic system by acting as a channel blocker of the NMDA receptor. The diagram below illustrates the proposed mechanism of action leading to its potential antidepressant effects.

Lanicemine_MOA Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR blocks channel Ca_influx Ca2+ Influx (Blocked) NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR activates Downstream Downstream Signaling (e.g., mTOR pathway) Ca_influx->Downstream Synaptic_plasticity Increased Synaptic Plasticity (e.g., BDNF, Synapsin I) Downstream->Synaptic_plasticity Antidepressant Antidepressant Effects Synaptic_plasticity->Antidepressant

Caption: Mechanism of action of Lanicemine as an NMDA receptor antagonist.

Experimental Protocols

The following protocols describe a typical workflow for an in vivo pharmacokinetic study of Lanicemine in a preclinical model, followed by the bioanalytical method for quantifying Lanicemine in plasma samples using this compound as an internal standard.

In Vivo Dosing and Sample Collection (Rat Model)

This protocol outlines the administration of Lanicemine to rats and the subsequent collection of blood samples for pharmacokinetic analysis.

in_vivo_workflow cluster_animal_phase Animal Dosing and Sampling A Acclimatize Rats (e.g., Sprague-Dawley, male, 250-300g) B Administer Lanicemine (e.g., 10 mg/kg, intravenous) A->B C Collect Blood Samples (e.g., via tail vein at 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose) B->C D Process Blood to Plasma (Centrifuge at 3000 x g for 10 min at 4°C) C->D E Store Plasma Samples (-80°C until analysis) D->E

Caption: Workflow for in vivo dosing and plasma sample collection.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are acclimatized for at least 3 days before the experiment.

  • Drug Formulation: Lanicemine is dissolved in a suitable vehicle, such as sterile saline, for intravenous administration.

  • Administration: A single dose of Lanicemine (e.g., 10 mg/kg) is administered via the tail vein.

  • Blood Collection: Blood samples (approximately 200 µL) are collected into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: The blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until bioanalysis.

Bioanalytical Protocol for Lanicemine Quantification in Plasma by LC-MS/MS

This protocol details the steps for extracting Lanicemine from plasma and quantifying it using an LC-MS/MS system with this compound as the internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis P1 Thaw Plasma Samples, Standards, and QCs P2 Spike with this compound (Internal Standard) P1->P2 P3 Protein Precipitation (Add Acetonitrile, Vortex) P2->P3 P4 Centrifuge (12,000 x g for 10 min) P3->P4 P5 Transfer Supernatant P4->P5 L1 Inject Sample onto LC-MS/MS System P5->L1 L2 Chromatographic Separation (e.g., C18 column) L1->L2 L3 Mass Spectrometric Detection (MRM mode for Lanicemine and this compound) L2->L3 D1 Integrate Peak Areas L3->D1 D2 Calculate Peak Area Ratios (Lanicemine / this compound) D1->D2 D3 Generate Calibration Curve and Quantify Samples D2->D3

Caption: Bioanalytical workflow for Lanicemine quantification.

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of Lanicemine and this compound (internal standard, IS) in a suitable solvent like methanol.

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Lanicemine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw the unknown plasma samples, calibration standards, and QC samples.

    • To 50 µL of each sample, add 10 µL of the this compound working solution (e.g., at 100 ng/mL).

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the samples for 1 minute.

    • Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Lanicemine and this compound.

  • Data Analysis:

    • Integrate the peak areas for both Lanicemine and this compound for all samples.

    • Calculate the peak area ratio (Lanicemine peak area / this compound peak area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Lanicemine in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

By following these protocols, researchers can accurately determine the pharmacokinetic profile of Lanicemine in in vivo studies, a critical step in the development and understanding of this and other novel therapeutic agents.

References

Application Note: Preparation of Lanicemine-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that acts as a channel blocker.[1] Unlike other NMDA antagonists such as ketamine, lanicemine exhibits rapid-acting antidepressant effects with minimal psychotomimetic side effects.[1][2] NMDA receptors are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory.[3] Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[4]

Lanicemine-d5 is a deuterated form of Lanicemine, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5] The near-identical physicochemical properties to the unlabeled analyte ensure similar behavior during sample preparation and analysis, while the mass difference allows for precise quantification.[5] This document provides detailed protocols for the preparation of this compound stock solutions for research use.

2. This compound: Properties and Solubility

The physical and chemical properties of this compound are nearly identical to those of unlabeled Lanicemine. The primary difference is the molecular weight due to the deuterium labeling.

Table 1: Physicochemical Properties of Lanicemine and this compound

PropertyLanicemineThis compoundData Source(s)
Synonyms AZD6765, AR-R 15896AR-[1]
Molecular Formula C₁₃H₁₄N₂C₁₃H₉D₅N₂[1]
Molecular Weight 198.27 g/mol ~203.30 g/mol [1]
Appearance Neat OilNeat Oil / Solid[6]
Purity ≥95%Isotopic Purity ≥98%-
Storage (Neat) -20°C-20°C[6]

Table 2: Solubility of Lanicemine in Common Solvents

Note: The solubility of this compound is expected to be highly similar to that of Lanicemine.

SolventApproximate SolubilityData Source(s)
DMSO 30 mg/mL[6]
Ethanol ≤20 mg/mL[6]
Dimethylformamide (DMF) 5 mg/mL[6]
PBS (pH 7.2) ~3 mg/mL-

3. Signaling Pathway of Lanicemine Action

Lanicemine exerts its effect by blocking the ion channel of the NMDA receptor. This prevents excessive influx of calcium (Ca²⁺) ions, which can trigger downstream neurotoxic cascades.[4]

Lanicemine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx opens channel for Signaling Downstream Signaling Ca_Influx->Signaling activates Lanicemine This compound Lanicemine->NMDAR blocks channel

Caption: Lanicemine blocks the NMDA receptor ion channel.

4. Experimental Protocols

4.1. Required Materials and Equipment

  • This compound (neat oil or solid)

  • High-purity solvents (e.g., DMSO, Ethanol, ACS grade or higher)

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator bath

4.2. Workflow for Stock Solution Preparation

The general workflow for preparing a stock solution involves accurately weighing the compound, dissolving it in a suitable solvent, ensuring complete dissolution, and storing it properly.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound using an analytical balance. start->weigh add_solvent 2. Add appropriate volume of desired solvent (e.g., DMSO). weigh->add_solvent dissolve 3. Vortex vigorously to mix. add_solvent->dissolve sonicate 4. Sonicate if necessary to ensure complete dissolution. dissolve->sonicate aliquot 5. Aliquot into sterile, light-protected tubes. sonicate->aliquot store 6. Store at recommended temperature (-20°C or -80°C). aliquot->store end End store->end

Caption: General workflow for preparing this compound stock solutions.

4.3. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for creating a high-concentration stock for long-term storage and subsequent dilution.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of this compound (e.g., 1 mg) into a sterile vial.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    • Example for 1 mg of this compound (MW ≈ 203.30 g/mol ): Volume (L) = 0.001 g / (203.30 g/mol x 0.010 mol/L) = 0.0004919 L Volume ≈ 492 µL

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing this compound.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store aliquots as recommended in Table 3.

4.4. Protocol 2: Preparation of Working Solutions

For biological experiments, stock solutions are typically diluted into aqueous buffers or cell culture media. It is recommended to prepare aqueous working solutions fresh for each experiment.

  • Dilution: Perform a serial dilution of the high-concentration organic stock (from Protocol 1) into the desired aqueous buffer (e.g., PBS, pH 7.2).

  • Solvent Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and does not exceed a level that may cause physiological effects in the experimental model (typically <0.1-0.5%).

  • Sterilization: If used in cell culture, the final working solution should be sterile-filtered through a 0.22 µm filter.

5. Quantitative Data and Calculations

Table 3: Stock Solution Storage and Stability

Solution TypeStorage TemperatureStability PeriodData Source(s)
Neat Compound -20°C≥ 4 years-
Organic Stock (e.g., DMSO) -20°C1 month-
Organic Stock (e.g., DMSO) -80°C6 months-
Aqueous Working Solution 4°C≤ 1 day (prepare fresh)-

General guidance suggests aliquoting stock solutions to avoid repeated freeze-thaw cycles.

Table 4: Example Volumes for this compound (MW ≈ 203.30 g/mol ) Stock Solutions

Desired ConcentrationMass: 1 mgMass: 5 mgMass: 10 mg
1 mM 4.92 mL24.60 mL49.19 mL
5 mM 984 µL4.92 mL9.84 mL
10 mM 492 µL2.46 mL4.92 mL

6. Safety Precautions

  • This compound should be handled by trained personnel in a laboratory setting.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Lanicemine-d5 Signal Suppression in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Lanicemine-d5 signal suppression during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide

Signal suppression of the deuterated internal standard, this compound, can lead to inaccurate quantification of the target analyte. This guide provides a systematic approach to identify and resolve common issues.

Initial Checks
  • System Suitability: Before analyzing samples, ensure the LC-MS system is performing optimally. Run a system suitability test with a standard solution of this compound to check for expected retention time, peak shape, and signal intensity.

  • Internal Standard (IS) Solution Integrity: Verify the concentration and stability of your this compound working solution. Re-prepare the solution if there is any doubt about its integrity.

Investigating Signal Suppression

If initial checks are satisfactory, but you observe a suppressed or inconsistent this compound signal in your samples, consider the following potential causes:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to signal suppression.[1][2][3]

  • High Analyte Concentration: At high concentrations, the non-deuterated Lanicemine can compete with this compound for ionization, leading to suppression of the internal standard signal.

  • Sample Preparation Inefficiencies: Inadequate removal of matrix components such as phospholipids and proteins during sample preparation is a primary cause of matrix effects.[2]

  • Chromatographic Co-elution: Poor chromatographic separation can lead to co-elution of matrix components or the analyte itself with this compound.

  • Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound signal suppression.

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution start Low or Inconsistent This compound Signal matrix_effect Evaluate Matrix Effect (Post-column infusion or post-extraction spike) start->matrix_effect analyte_conc Check Analyte Concentration (Dilute high concentration samples) matrix_effect->analyte_conc No significant matrix effect sample_prep Review Sample Preparation (Test different extraction methods) matrix_effect->sample_prep Matrix effect detected chromatography Optimize Chromatography (Gradient, column, mobile phase) analyte_conc->chromatography sample_prep->chromatography solution Signal Restored / Issue Identified chromatography->solution

Caption: Troubleshooting workflow for this compound signal suppression.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal suppressed when the analyte (Lanicemine) concentration is high?

A1: This phenomenon is known as "cross-talk" or isotopic interference, but more commonly it is a form of matrix effect where the analyte itself becomes the interfering component. At high concentrations, the analyte can saturate the ion source, leading to competition for ionization with the deuterated internal standard. This results in a suppressed signal for this compound. To address this, you can dilute your samples to bring the analyte concentration into a range where this competitive ionization is minimized.

Q2: What are the most common sources of matrix effects for this compound in plasma samples?

A2: Phospholipids are a major contributor to matrix-induced ionization suppression in plasma samples.[2] These molecules are highly abundant in cell membranes and can co-extract with your analyte during sample preparation, particularly with simple protein precipitation. They often elute in the same chromatographic region as many small molecule drugs and can significantly suppress the ionization of this compound. Other sources include salts, proteins, and other endogenous metabolites.

Q3: How can I quantitatively assess the matrix effect on my this compound signal?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q4: What are the recommended sample preparation techniques to minimize signal suppression?

A4: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing all matrix interferences. More rigorous sample preparation methods are recommended to minimize signal suppression:

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract by partitioning Lanicemine and this compound into an organic solvent, leaving many polar matrix components in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove interfering phospholipids and other matrix components. Mixed-mode or phospholipid removal SPE cartridges are particularly effective.[2]

Q5: Can the mobile phase composition affect the signal of this compound?

A5: Yes, the mobile phase composition is critical. The choice of organic solvent (methanol or acetonitrile) and additives (e.g., formic acid, ammonium formate) can significantly impact the ionization efficiency of this compound. It is essential to optimize the mobile phase to achieve good chromatographic separation and maximal signal response. Using high-purity, LC-MS grade solvents and additives is crucial to avoid introducing contaminants that can cause signal suppression.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of small molecules similar to Lanicemine in plasma. This data is illustrative and may vary depending on the specific experimental conditions.

Sample Preparation TechniqueAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (Analyte)Matrix Effect (IS)
Protein Precipitation (PPT) 85 - 10588 - 102Ion Suppression (up to 50%)Ion Suppression (up to 45%)
Liquid-Liquid Extraction (LLE) 70 - 9072 - 93Minimal Suppression (<15%)Minimal Suppression (<15%)
Solid-Phase Extraction (SPE) > 90> 92Negligible (<5%)Negligible (<5%)

Experimental Protocols

While a specific validated method for Lanicemine was not publicly available in the search results, a general procedure based on methods for similar compounds (e.g., ketamine and its metabolites) can be adapted. It is crucial to validate this method in your laboratory.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner extracts and minimal matrix effects.

  • Pre-treatment: To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

  • Protein Precipitation (Optional but recommended): Add 300 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (or supernatant from PPT) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Lanicemine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Example)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing standard solutions of Lanicemine and this compound. For Lanicemine (MW ~212.29), a potential precursor ion would be [M+H]+ at m/z 213.3. For this compound, the precursor would be at m/z 218.3. Product ions would need to be optimized.

Workflow for Method Adaptation and Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application start Adapt General Protocol optimize_ms Optimize MS Parameters (MRM transitions, CE, DP) start->optimize_ms optimize_lc Optimize LC Conditions (Gradient, column, flow rate) optimize_ms->optimize_lc optimize_sp Optimize Sample Preparation (Test extraction methods) optimize_lc->optimize_sp selectivity Selectivity & Specificity optimize_sp->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy & Precision linearity->accuracy recovery Recovery & Matrix Effect accuracy->recovery stability Stability recovery->stability end Routine Sample Analysis stability->end

Caption: Workflow for adapting and validating the Lanicemine LC-MS method.

References

Technical Support Center: Lanicemine-d5 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Lanicemine-d5 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic issues encountered with this compound?

A1: The most common issues observed during the analysis of this compound are peak tailing, peak fronting, and peak broadening. These phenomena can negatively impact resolution, sensitivity, and the accuracy of quantification. Given that Lanicemine is a chiral molecule, poor peak shape can also hinder the separation of its enantiomers.

Q2: What are the known physicochemical properties of Lanicemine?

Table 1: Physicochemical Properties of Lanicemine

PropertyValueSource
Molecular Weight198.27 g/mol [1]
XLogP1.95[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors2[2]

Q3: Why is my this compound peak tailing?

A3: Peak tailing for basic compounds like this compound in reversed-phase chromatography is often due to secondary interactions between the analyte's basic amine group and acidic residual silanol groups on the silica-based stationary phase.[3] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, or extra-column dead volume.[3]

Q4: Can the mobile phase pH affect the peak shape of this compound?

A4: Yes, the mobile phase pH is a critical parameter for obtaining a good peak shape for basic compounds. Operating at a low pH (typically below 3) ensures that the basic analyte is fully protonated and minimizes interactions with residual silanol groups on the stationary phase, which are less likely to be ionized at low pH.

Q5: What is the impact of the organic modifier on peak shape?

A5: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase affect the retention and can influence peak shape. Acetonitrile often provides better peak shapes for basic compounds due to its lower viscosity and different solvation effects compared to methanol.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak has an asymmetrical shape with a trailing edge that extends from the peak maximum. This can lead to inaccurate peak integration and reduced resolution from neighboring peaks.

Possible Causes and Solutions:

Table 2: Troubleshooting Peak Tailing for this compound

Potential CauseRecommended Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 0.1% formic acid or phosphoric acid). This protonates the this compound and suppresses the ionization of residual silanols. - Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica column with effective end-capping to minimize the number of accessible silanol groups. - Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites. Note: TEA can suppress MS ionization.
Column Overload - Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject. - Decrease Injection Volume: Reduce the volume of the sample injected onto the column.
Sample Solvent Mismatch - Use a Weaker Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. If the mobile phase is highly aqueous, dissolve the sample in the mobile phase itself or a solvent with a high aqueous content.
Column Contamination/Degradation - Wash the Column: Flush the column with a strong, appropriate solvent to remove strongly retained contaminants. - Use a Guard Column: Protect the analytical column from contaminants by installing a guard column. - Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and require replacement.
Extra-Column Dead Volume - Optimize Tubing and Connections: Use tubing with the smallest possible internal diameter and length between the injector, column, and detector. Ensure all fittings are properly connected to minimize dead volume.
Issue 2: Peak Fronting

Symptoms: The peak has an asymmetrical shape with a leading edge that is less steep than the trailing edge.

Possible Causes and Solutions:

Table 3: Troubleshooting Peak Fronting for this compound

Potential CauseRecommended Solution
Column Overload (High Concentration) - Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape becomes more symmetrical.
Sample Solvent Stronger than Mobile Phase - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a solvent of similar or weaker elution strength.
Column Collapse or Void - Check Column Pressure: A sudden drop in backpressure may indicate a column void. - Replace the Column: A column with a collapsed bed or void is permanently damaged and needs to be replaced.

Experimental Protocols

As specific, validated analytical methods for this compound are not publicly available, the following protocols are provided as examples based on the analysis of structurally similar basic and chiral compounds, such as ketamine and its analogs. These should be adapted and validated for the specific application.

Example Protocol 1: Reversed-Phase HPLC-UV for Achiral Analysis

This protocol is a starting point for developing a method to assess the peak shape of this compound.

ParameterCondition
Column C18, 2.7 µm, 4.6 x 100 mm (high-purity, end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 263 nm[4]
Sample Solvent 50:50 Acetonitrile:Water with 0.1% Formic Acid
Example Protocol 2: Chiral SFC-MS/MS for Enantiomeric Separation

For separating the enantiomers of Lanicemine, supercritical fluid chromatography (SFC) can be a powerful technique.

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% Ammonium Hydroxide
Gradient 5% B to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection MS/MS with Electrospray Ionization (ESI) in Positive Mode

Visualizations

Troubleshooting_Workflow start Poor this compound Peak Shape check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No cause_tailing Potential Causes: - Secondary Interactions - Column Overload - Solvent Mismatch - Column Contamination check_tailing->cause_tailing Yes other_issues Other Issues (e.g., Broadening, Splitting) check_fronting->other_issues No cause_fronting Potential Causes: - Column Overload - Strong Sample Solvent - Column Void check_fronting->cause_fronting Yes solution_tailing Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Reduce Sample Load - Match Sample Solvent - Wash/Replace Column cause_tailing->solution_tailing end Symmetrical Peak Shape solution_tailing->end solution_fronting Solutions: - Reduce Sample Load - Match Sample Solvent - Replace Column cause_fronting->solution_fronting solution_fronting->end Experimental_Optimization_Flow cluster_method_dev Method Development for this compound start Initial Method (e.g., C18, ACN/H2O gradient) mobile_phase_ph Optimize Mobile Phase pH (e.g., 2.5, 3.0, 4.0) start->mobile_phase_ph organic_modifier Select Organic Modifier (Acetonitrile vs. Methanol) mobile_phase_ph->organic_modifier column_chemistry Evaluate Column Chemistry (e.g., C18, Phenyl-Hexyl) organic_modifier->column_chemistry evaluate_peak_shape Evaluate Peak Shape (Tailing Factor, Asymmetry) column_chemistry->evaluate_peak_shape evaluate_peak_shape->mobile_phase_ph Not Acceptable optimized_method Optimized Method (Symmetrical Peak) evaluate_peak_shape->optimized_method Acceptable

References

Technical Support Center: Lanicemine-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanicemine-d5. The information provided is intended to help address potential stability issues encountered during the analysis of this compound in biological matrices.

Troubleshooting Guides

Issue: Low Recovery of this compound in Plasma Samples

Low recovery of this compound can be attributed to several factors, from sample collection and handling to the analytical method itself. This guide provides a systematic approach to troubleshooting this issue.

Possible Causes and Solutions

Possible CauseRecommended Action
Degradation during sample collection and handling Ensure rapid cooling of blood samples after collection and prompt centrifugation to separate plasma. Use of protease inhibitors may be considered.
Adsorption to container surfaces Use low-protein-binding tubes for sample collection, processing, and storage.
Inefficient protein precipitation Optimize the type and volume of the protein precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation.
Suboptimal pH during extraction Adjust the pH of the plasma sample before extraction to ensure this compound is in a state suitable for the chosen extraction method.
Instability at storage temperatures Verify the stability of this compound at the storage temperature (-20°C or -80°C). Conduct freeze-thaw stability tests.
Experimental Protocol: Assessment of this compound Stability in Human Plasma

This protocol outlines a typical experiment to evaluate the short-term and long-term stability of this compound in human plasma.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound stock solution

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Spiking: Spike a known concentration of this compound into a pool of human plasma.

  • Incubation: Aliquot the spiked plasma into separate tubes for stability testing at different conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours for short-term; 1, 2, 4 weeks for long-term).

  • Sample Preparation: At each time point, precipitate proteins by adding 3 volumes of cold protein precipitation solvent to 1 volume of plasma. Vortex and centrifuge.

  • Analysis: Transfer the supernatant and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolites of Lanicemine that could interfere with this compound analysis?

A1: In human plasma, known metabolites of Lanicemine include a para-hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and an N-acetylated metabolite (M6).[1] While the deuterium labeling in this compound should differentiate it from these metabolites in mass spectrometry, it is crucial to have a chromatographic method that can separate the parent drug from its metabolites to avoid any potential isobaric interference.

Q2: What are the recommended storage conditions for this compound in plasma?

Q3: Can freeze-thaw cycles affect the stability of this compound in plasma?

A3: Yes, repeated freeze-thaw cycles can lead to the degradation of analytes in plasma. It is advisable to aliquot plasma samples into single-use tubes to avoid multiple freeze-thaw cycles. A freeze-thaw stability study should be conducted by subjecting spiked plasma samples to at least three freeze-thaw cycles and measuring the concentration of this compound after each cycle.

Q4: How can I prevent the enzymatic degradation of this compound in plasma samples?

A4: To minimize enzymatic degradation, blood samples should be collected in tubes containing an anticoagulant and kept on ice. Plasma should be separated from blood cells as soon as possible by centrifugation at 4°C. The addition of a broad-spectrum protease inhibitor cocktail to the plasma can also be considered, although its effectiveness for this compound would need to be experimentally verified.

Data Presentation

Table 1: Hypothetical Stability of this compound in Human Plasma at Various Conditions

Storage ConditionTime PointMean Concentration (% of Initial)Standard Deviation
Room Temperature (25°C)2 hours98.52.1
8 hours92.13.5
24 hours85.34.2
Refrigerated (4°C)24 hours99.21.8
48 hours97.82.5
Frozen (-20°C)1 week99.51.5
4 weeks98.91.9
Frozen (-80°C)4 weeks99.81.2
12 weeks99.11.6
Freeze-Thaw Cycles (-80°C)1 Cycle99.61.4
3 Cycles97.22.8
5 Cycles94.53.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Users should conduct their own stability experiments to generate accurate data for their specific conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation start Start: Human Plasma Pool spike Spike with This compound start->spike aliquot Aliquot Samples spike->aliquot rt Room Temp (0, 2, 8, 24h) aliquot->rt fridge 4°C (24, 48h) aliquot->fridge frozen -20°C & -80°C (1, 4, 12 weeks) aliquot->frozen ft Freeze-Thaw (1, 3, 5 cycles) aliquot->ft precip Protein Precipitation rt->precip fridge->precip frozen->precip ft->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction centrifuge->extract lcms LC-MS/MS Analysis extract->lcms compare Compare to T0 lcms->compare report Report % Stability compare->report

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_troubleshooting Troubleshooting Low Recovery cluster_causes Potential Causes cluster_solutions Solutions low_recovery Low this compound Recovery degradation Degradation low_recovery->degradation adsorption Adsorption low_recovery->adsorption extraction Inefficient Extraction low_recovery->extraction storage Storage Instability low_recovery->storage rapid_handling Rapid Processing & Cooling degradation->rapid_handling low_bind_tubes Use Low-Binding Tubes adsorption->low_bind_tubes optimize_extraction Optimize pH & Solvent extraction->optimize_extraction stability_test Conduct Stability Studies storage->stability_test

Caption: Logical relationships in troubleshooting low this compound recovery.

References

Technical Support Center: Lanicemine-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of Lanicemine-d5 in biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as Lanicemine, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to inaccurate and imprecise quantification of Lanicemine, even when using a deuterated internal standard like this compound.[3] Compounds with high polarity, basicity, and mass are often responsible for these effects.[1][2]

Q2: Why am I seeing poor accuracy and precision in my results despite using this compound as an internal standard?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice to compensate for matrix effects, they are not always a complete solution.[1][4] Discrepancies can arise if:

  • The analyte (Lanicemine) and the SIL-IS (this compound) do not co-elute perfectly. Deuteration can sometimes cause a slight shift in retention time.[4][5]

  • The analyte and SIL-IS experience different degrees of ion suppression or enhancement in specific matrices.[4][5]

  • The concentration of interfering substances in the matrix is excessively high, leading to significant and variable ion suppression.

Q3: What are the most common sources of matrix effects in biofluids like plasma or urine?

A3: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte. In plasma, phospholipids are a major cause of ion suppression.[6][7] Other sources include salts, proteins, and metabolites that can co-elute with Lanicemine and this compound.[8]

Q4: How can I determine if my this compound assay is being affected by matrix effects?

A4: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1][9][10]

  • Post-column infusion provides a qualitative assessment by infusing a constant flow of Lanicemine into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[11][12][13][14]

  • Post-extraction spike offers a quantitative measure. It compares the response of Lanicemine spiked into a blank, extracted matrix with the response of Lanicemine in a neat solution at the same concentration.[1][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Column contamination or overload.Flush the analytical column or replace the guard column.[15] Ensure the sample is fully dissolved in the mobile phase.[15]
Interaction with metal surfaces in the HPLC system.Consider using a metal-free or bio-inert column and system components, especially if Lanicemine shows chelating properties.[16]
High Variability in this compound (Internal Standard) Response Inconsistent matrix effects between samples.Improve the sample preparation method to remove more interfering substances.[7][17] Evaluate different lots of the biological matrix during method validation.[3]
Instability of the deuterated standard.Verify the stability of this compound in the sample matrix and processing conditions, as deuterium-hydrogen exchange can occur.[4][18]
Low Signal Intensity or "Ion Suppression" Co-elution of interfering compounds (e.g., phospholipids).Optimize chromatographic conditions to separate Lanicemine from the suppression zones identified by post-column infusion.[9] Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[6][7]
High concentration of salts or other matrix components.Dilute the sample before injection. This can reduce the concentration of interfering substances.[1][13]
Inaccurate Quantification Despite Using this compound Differential matrix effects on Lanicemine and this compound.Investigate for any chromatographic separation between the analyte and the internal standard.[5] If separation exists, adjust chromatographic conditions to ensure co-elution.
The standard addition method may be necessary for highly complex or variable matrices where a SIL-IS is insufficient.[19][20][21]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of matrix effects and the efficacy of different sample preparation techniques.

Table 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method

Sample TypeMean Peak Area (Lanicemine)Matrix Effect (%)
Neat Solution (n=6)1,520,450N/A
Extracted Plasma (n=6)988,29365.0% (Ion Suppression)
Extracted Urine (n=6)1,246,76982.0% (Ion Suppression)
Caption: Matrix Effect (%) = (Mean Peak Area in Extracted Matrix / Mean Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Preparation MethodMean Recovery (%)Mean Matrix Effect (%)
Protein Precipitation (PPT)95.265.0
Liquid-Liquid Extraction (LLE)88.585.7
Solid-Phase Extraction (SPE)92.194.3
Caption: Comparison of common sample preparation methods for plasma samples. While PPT offers high recovery, it is less effective at removing interfering substances, leading to a stronger matrix effect. SPE provides the best balance of good recovery and minimal matrix effects.[7]

Experimental Protocols & Methodologies

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify retention time regions where ion suppression or enhancement occurs.

Methodology:

  • Setup: A syringe pump continuously infuses a standard solution of Lanicemine post-column via a T-connector into the LC flow before it enters the mass spectrometer's ion source.[12]

  • Baseline Acquisition: Inject a blank solvent (e.g., mobile phase) to establish a stable baseline signal for the infused Lanicemine.[12][14]

  • Matrix Analysis: Inject a blank, extracted biological matrix sample (prepared using your standard protocol).

  • Data Analysis: Monitor the infused Lanicemine signal. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at specific retention times.[14] This creates a "matrix effect map" of your chromatogram.[9]

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Column LC Column T_Connector T_Connector LC_Column->T_Connector Eluent Syringe_Pump Syringe Pump (Lanicemine Solution) Syringe_Pump->T_Connector Constant Flow of Lanicemine MS_Source MS Ion Source MS_Detector MS Detector MS_Source->MS_Detector Data_Analysis Data Analysis (Identify Suppression/ Enhancement) MS_Detector->Data_Analysis Signal Output Blank_Matrix_Injection Inject Blank Extracted Matrix Blank_Matrix_Injection->LC_Column T_Connector->MS_Source G Start Start with Unknown Sample Split Divide into Aliquots (e.g., 4 equal parts) Start->Split Spike Spike Aliquots with Increasing Known Amounts of Lanicemine Standard Split->Spike Analyze Analyze All Aliquots using LC-MS/MS Spike->Analyze Plot Plot Instrument Response vs. Added Concentration Analyze->Plot Extrapolate Extrapolate Linear Fit to Zero Response Plot->Extrapolate Result X-intercept = Original Analyte Concentration Extrapolate->Result

References

Technical Support Center: Lanicemine-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanicemine-d5 in mass spectrometry-based assays. The focus is on optimizing fragmentation patterns and addressing common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Lanicemine and this compound?

While specific experimental data for this compound is not widely published, we can predict the fragmentation based on the structure of Lanicemine (an N-methyl-D-aspartate (NMDA) receptor antagonist) and common fragmentation pathways. Lanicemine has a molecular weight of approximately 220.29 g/mol . In positive electrospray ionization (ESI+), the precursor ion ([M+H]⁺) would be m/z 221.3. For this compound, the precursor ion would be m/z 226.3.

The most probable fragmentation would occur at the benzylic position, leading to a stable tropylium-like ion or related structures. The table below outlines the most likely mass transitions for use in Multiple Reaction Monitoring (MRM).

Q2: I am observing chromatographic separation between Lanicemine and this compound. Is this normal?

Yes, this is a known phenomenon referred to as the "isotope effect." While stable isotopically labeled (SIL) internal standards are chemically very similar to the analyte, the substitution of hydrogen with deuterium can lead to slight differences in retention time on certain liquid chromatography (LC) columns.[1] This effect is usually minor (a few seconds) but can become problematic if it leads to differential matrix effects.[2]

Troubleshooting Steps:

  • Assess the Impact: If the separation is consistent and does not affect the precision and accuracy of your assay, it may not require correction.

  • Modify Chromatography: Adjusting the gradient slope or mobile phase composition may help co-elution.

  • Ensure Peak Integration is Correct: Verify that the integration windows for both analyte and internal standard are appropriate to capture the entire peak despite the slight shift.

Q3: The signal intensity for my this compound internal standard is significantly lower than for Lanicemine. What are the potential causes?

Several factors can contribute to lower-than-expected signal for a deuterated internal standard:

  • Incorrect Concentration: Double-check the concentration of your this compound spiking solution.

  • Suboptimal MS Parameters: The optimal collision energy (CE) and declustering potential (DP) for this compound may differ slightly from the unlabeled analyte. It is crucial to tune the parameters specifically for the deuterated standard.

  • In-Source Stability: Ensure the compound is stable under the ion source conditions. Deuterated compounds can sometimes exhibit different stability.[3]

  • Matrix Effects: Even with a co-eluting SIL internal standard, severe ion suppression in a specific region of the chromatogram can impact signal intensity.[4]

Q4: How can I minimize "crosstalk" between the Lanicemine and this compound MRM channels?

Crosstalk occurs when a signal from the analyte is detected in the internal standard's MRM channel, or vice-versa. This is often due to the natural isotopic abundance of elements like Carbon-13.

Mitigation Strategies:

  • Select a High-Purity Standard: Use a this compound standard with high isotopic enrichment (e.g., ≥98%) to minimize the presence of unlabeled Lanicemine.[3]

  • Choose Unique Fragments: Select product ions for both the analyte and the internal standard that are specific and do not overlap.

  • Confirm Fragment Specificity: During method development, infuse the analyte and internal standard separately to confirm that the chosen MRM transition for one does not yield a signal for the other.

Quantitative Data & Method Parameters

The following tables provide recommended starting points for developing a robust LC-MS/MS method for Lanicemine and its deuterated internal standard.

Table 1: Predicted MRM Transitions for Lanicemine & this compound

CompoundPrecursor Ion (Q1) [M+H]⁺Proposed Product Ion (Q3)Notes
Laniceminem/z 221.3m/z 131.1Represents a key structural fragment.
Laniceminem/z 221.3m/z 91.1Common fragment indicating a tropylium ion.
This compoundm/z 226.3m/z 136.1Assumes deuterium labels are on the retained portion.
This compoundm/z 226.3m/z 91.1This fragment may not contain the deuterium labels.

Note: These values are predictive and must be confirmed experimentally on your specific mass spectrometer.

Table 2: Typical Starting Parameters for MS Method Development

ParameterRecommended Starting RangePurpose
Collision Energy (CE)10 - 40 eVTo induce fragmentation of the precursor ion in the collision cell.
Declustering Potential (DP)40 - 100 VTo prevent ion clusters from forming and entering the mass analyzer.
Entrance Potential (EP)5 - 15 VTo focus ions into the mass analyzer.
Collision Cell Exit Potential (CXP)5 - 15 VTo focus product ions out of the collision cell.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol describes the process of finding the optimal collision energy and other MS parameters for this compound using infusion.

Objective: To identify the most intense and stable product ion for this compound and the optimal CE and DP settings.

Methodology:

  • Prepare Standard Solution: Prepare a solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Q1 Scan: Acquire a full scan in the first quadrupole (Q1) to confirm the presence and isolation of the this compound precursor ion ([M+H]⁺ at m/z 226.3).

  • Product Ion Scan: Set the instrument to product ion scan mode. Isolate the precursor ion (m/z 226.3) in Q1 and scan the third quadrupole (Q3) to identify all resulting fragment ions at a moderate collision energy (e.g., 25 eV). Identify the most abundant and stable product ions.

  • Collision Energy Ramp: Select the most promising product ion for MRM analysis. Perform a collision energy ramp experiment where the CE is varied (e.g., from 5 to 50 eV in 2 eV increments) while monitoring the product ion's intensity.[5] The optimal CE corresponds to the peak of the resulting intensity curve.

  • DP Optimization: With the optimal CE set, perform a similar ramping experiment for the declustering potential to maximize the precursor ion signal.

  • Finalize MRM Transition: Save the optimized MRM transition (Q1/Q3), CE, and DP values in your acquisition method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Processing prep Sample & Standard Preparation lc HPLC Injection & Chromatographic Separation prep->lc ion Ionization (ESI+) lc->ion q1 Q1: Precursor Ion Isolation (m/z 226.3) ion->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Detection q2->q3 data Peak Integration & Quantification q3->data

Caption: LC-MS/MS analysis workflow for this compound.

troubleshooting_tree start Low or No Signal for This compound? infusion Infusing Standard Directly? start->infusion Yes lc_run Signal Low in LC Run? start->lc_run No, in LC-MS Run check_conc Verify Standard Concentration & Stability infusion->check_conc Yes tune_ms Tune MS Parameters (CE, DP, etc.) check_conc->tune_ms solution1 Re-optimize MS Method tune_ms->solution1 check_rt Check Retention Time for Matrix Suppression lc_run->check_rt Yes check_recovery Evaluate Extraction Recovery check_rt->check_recovery solution2 Adjust Chromatography or Sample Cleanup check_recovery->solution2

Caption: Troubleshooting decision tree for low signal issues.

fragmentation_pathway parent This compound [M+H]⁺ m/z 226.3 loss - C7H7D5 parent->loss loss2 - C8H8D5N parent->loss2 frag1 Product Ion 1 m/z 136.1 loss->frag1 frag2 Product Ion 2 m/z 91.1 loss2->frag2

Caption: Proposed fragmentation pathway for this compound.

References

Technical Support Center: Lanicemine-d5 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lanicemine-d5 synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common contamination issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in this compound synthesis?

Impurities in the synthesis of this compound can originate from several sources throughout the manufacturing process. These are generally categorized as process-related impurities, starting material contaminants, and degradation products.

  • Process-Related Impurities: These are substances formed during the synthetic reactions. For Lanicemine, which is typically synthesized via reductive amination of a ketone precursor, common process-related impurities include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Starting Material Contaminants: Impurities present in the initial raw materials can be carried through the synthesis and appear in the final product. This is particularly relevant for the deuterated phenyl starting material, which may contain incompletely deuterated species.

  • Degradation Products: this compound may degrade under certain storage or experimental conditions, leading to the formation of new impurities.

  • Reagents and Solvents: Residual solvents, catalysts, and other reagents used during the synthesis and purification steps can also be present in the final product.

Q2: I'm observing an unexpected peak in my HPLC analysis. What could it be?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram can indicate the presence of one or more contaminants. Based on a typical reductive amination synthesis pathway for Lanicemine, the following are common culprits:

  • Unreacted Starting Material: The ketone precursor, 1-(phenyl-d5)-2-(pyridin-2-yl)ethanone, may not have fully reacted.

  • Reduction Byproduct: The ketone precursor can be reduced to the corresponding alcohol, (S)-1-(phenyl-d5)-2-(pyridin-2-yl)ethanol, which is a common byproduct in reductive amination reactions.

  • Enantiomeric Impurity: If the synthesis is not perfectly stereoselective, the (R)-enantiomer of this compound may be present.

  • Under-deuterated Species: Incomplete deuteration of the starting phenyl ring can lead to the presence of Lanicemine with d1 to d4 isotopes.

To identify the unknown peak, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination or isolation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are recommended.

Troubleshooting Guide: Common Contaminants

This guide provides an overview of common contaminants, their potential sources, and recommended analytical methods for their detection and quantification.

Impurity Name Potential Source Typical Analytical Method Acceptance Criteria (Example)
1-(phenyl-d5)-2-(pyridin-2-yl)ethanoneIncomplete reductive aminationHPLC-UV, GC-MS≤ 0.1%
(S)-1-(phenyl-d5)-2-(pyridin-2-yl)ethanolReduction of ketone starting materialHPLC-UV, LC-MS≤ 0.15%
(R)-Lanicemine-d5Non-stereoselective reductionChiral HPLC≤ 0.5%
Under-deuterated Lanicemine (d0-d4)Impure deuterated starting materialLC-MS, NMR≤ 1.0% total
Residual Solvents (e.g., Ethanol, THF)Purification and reaction stepsHeadspace GC-MSPer ICH Q3C Guidelines

Experimental Protocols

Protocol: HPLC-UV Method for Purity Analysis of this compound

This protocol describes a general method for determining the purity of a this compound sample and detecting potential process-related impurities.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • Reference standards for potential impurities (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the percentage area of each impurity relative to the main this compound peak to determine the purity.

Visualizations

Below are diagrams illustrating key workflows and relationships in the context of this compound synthesis and impurity analysis.

Contaminant_Origin cluster_sources Sources of Contamination cluster_product Final Product A Starting Materials E This compound API A->E Incomplete Deuteration (e.g., d4-species) B Side Reactions B->E Byproducts (e.g., Alcohol) C Degradation C->E Degradants D Reagents & Solvents D->E Residuals

Caption: Logical relationship of contaminant origins in the final API.

Impurity_Identification_Workflow A Synthesized this compound (Crude Sample) B Analytical Screening (e.g., HPLC-UV, LC-MS) A->B C Unexpected Peak Detected? B->C D Peak Matches Reference Standard? C->D Yes I Product Meets Purity Specs C->I No E Quantify Known Impurity D->E Yes F Isolate Unknown Peak (e.g., Prep-HPLC) D->F No E->I G Structure Elucidation (e.g., NMR, HRMS) F->G H Identify & Document New Impurity G->H H->I

Caption: Experimental workflow for identifying and characterizing impurities.

Technical Support Center: Troubleshooting Poor Recovery of Lanicemine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting poor recovery of Lanicemine-d5 in bioanalytical experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing consistently low recovery of our internal standard, this compound, during sample analysis. What are the most likely causes?

Low recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, matrix effects, and the stability of the internal standard itself. It is crucial to systematically evaluate each step to pinpoint the source of the loss.

Q2: How can our sample preparation method lead to poor recovery of this compound?

Sample preparation is a critical step where analyte loss frequently occurs. Here are common pitfalls associated with two prevalent techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PP).

  • Solid-Phase Extraction (SPE):

    • Inappropriate Sorbent Selection: Lanicemine is a basic drug. Using a sorbent that does not have the appropriate retention mechanism (e.g., strong cation exchange or reversed-phase) can lead to the analyte not binding to the cartridge and being lost during the loading or washing steps.

    • Incorrect pH: The pH of the sample and wash solutions is critical for ensuring this compound is in its charged state to bind effectively to a cation exchange sorbent.

    • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge.

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge can cause breakthrough of the analyte during sample loading.

  • Protein Precipitation (PP):

    • Analyte Co-precipitation: In some cases, the analyte can become entrapped in the precipitated protein pellet, leading to its loss.

    • Incomplete Precipitation: If protein precipitation is incomplete, the remaining proteins can interfere with subsequent analysis.

    • Solvent Choice: The choice of precipitation solvent (e.g., acetonitrile, methanol) can influence the recovery of the analyte.

Sample Preparation Issue Potential Cause Recommended Solution
Low Recovery in SPE Inappropriate sorbentUse a strong cation exchange (SCX) or a suitable polymeric reversed-phase sorbent.
Incorrect pH during loading/washingAdjust the pH of the sample and wash solutions to ensure this compound is charged.
Weak elution solventIncrease the elution strength (e.g., by adding a small percentage of a strong acid or base to the organic solvent).
Sample overloadReduce the sample volume or use a higher capacity SPE cartridge.
Low Recovery in PP Analyte co-precipitationOptimize the precipitation solvent and temperature. Vortex the sample thoroughly after adding the solvent.
Incomplete protein removalEnsure the correct ratio of precipitating solvent to plasma is used (typically 3:1 or 4:1).

Q3: Could matrix effects be the reason for the apparent low recovery of this compound?

Yes, matrix effects are a major cause of poor and variable recovery in LC-MS/MS analysis. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) suppress or enhance the ionization of the analyte and/or internal standard in the mass spectrometer source.

  • Ion Suppression: If matrix components co-elute with this compound, they can compete for ionization, leading to a decreased signal and the appearance of low recovery.

  • Differential Matrix Effects: Crucially, the matrix effect on this compound may be different from that on the native Lanicemine. While deuterated internal standards are designed to co-elute and experience similar matrix effects, this is not always the case.

To diagnose matrix effects, you can perform a post-extraction addition experiment. This involves comparing the response of this compound in a clean solvent to its response when spiked into an extracted blank matrix sample. A significantly lower response in the matrix sample indicates ion suppression.

Q4: We are using a deuterated internal standard. Shouldn't it perfectly mimic the analyte and compensate for any recovery issues?

Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the analyte and experience identical extraction recovery and matrix effects. However, there are potential issues to be aware of:

  • Chromatographic Shift: Deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte. If this shift is significant, the analyte and internal standard may not experience the same matrix effects.

  • Isotopic Exchange (H/D Exchange): In certain pH and solvent conditions, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the surrounding solution. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, causing quantification errors. It is important to ensure the deuterated positions on this compound are stable under all experimental conditions.

  • Purity of the Internal Standard: Impurities in the this compound standard can also contribute to inaccurate results.

Issue with Deuterated IS Potential Cause Recommended Action
Chromatographic Shift Isotope effect on retentionOptimize chromatography to ensure co-elution or integrate peaks separately if the shift is consistent.
Isotopic Exchange Unstable deuterium labels in acidic/basic conditionsEvaluate the stability of this compound in all solvents and at all pH values used in the method. If exchange is observed, a different deuterated version or a different internal standard may be necessary.
Inaccurate Quantification Differential matrix effectsImprove sample cleanup to reduce matrix components.

Experimental Protocols

Below are generalized protocols for sample preparation. These should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a starting point for extracting basic drugs like Lanicemine from plasma using a strong cation exchange (SCX) SPE cartridge.

  • Cartridge Conditioning:

    • Add 1 mL of methanol to the SCX cartridge.

    • Add 1 mL of deionized water.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SCX cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute Lanicemine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Protein Precipitation (PP) for this compound from Plasma

This is a simpler but potentially less clean sample preparation method.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol).

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Dry Down and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Recovery

PoorRecoveryWorkflow start Start: Poor Recovery of this compound sample_prep Investigate Sample Preparation start->sample_prep matrix_effects Evaluate Matrix Effects start->matrix_effects is_stability Check IS Stability & Purity start->is_stability lcms_system Inspect LC-MS/MS System start->lcms_system spe_check SPE Issues? sample_prep->spe_check Using SPE pp_check PP Issues? sample_prep->pp_check Using PP me_test Post-Extraction Addition Test matrix_effects->me_test is_check Isotopic Exchange or Degradation? is_stability->is_check lcms_check System Contamination or Malfunction? lcms_system->lcms_check spe_solutions Optimize SPE: - Sorbent Choice - pH - Elution Solvent spe_check->spe_solutions Yes pp_solutions Optimize PP: - Solvent Choice - Temperature - Vortexing pp_check->pp_solutions Yes end Recovery Improved spe_solutions->end pp_solutions->end me_present Ion Suppression/Enhancement Detected me_test->me_present Yes me_solutions Improve Sample Cleanup Modify Chromatography me_present->me_solutions me_solutions->end is_issue Instability Confirmed is_check->is_issue Yes is_solutions Modify pH/Solvents Use Fresh Standard is_issue->is_solutions is_solutions->end lcms_issue Contamination/Leak/etc. Found lcms_check->lcms_issue Yes lcms_solutions Clean Ion Source Check for Leaks Replace Column lcms_issue->lcms_solutions lcms_solutions->end IssueRelationships Poor Recovery Poor Recovery Sample Prep Sample Prep Poor Recovery->Sample Prep leads to loss in Matrix Effects Matrix Effects Poor Recovery->Matrix Effects can be apparent due to IS Issues IS Issues Poor Recovery->IS Issues can be caused by LC-MS System LC-MS System Poor Recovery->LC-MS System can result from Sample Prep->Matrix Effects inadequate cleanup worsens Matrix Effects->IS Issues can affect IS differently

Lanicemine-d5 interference with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lanicemine-d5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a deuterated form of Lanicemine, an NMDA receptor antagonist. In research, its primary application is as an internal standard for the quantification of Lanicemine in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms increase its mass by five atomic mass units, allowing it to be distinguished from the non-deuterated Lanicemine while having nearly identical chemical and chromatographic properties.

Q2: Why is a deuterated internal standard like this compound preferred over other types of internal standards?

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the analyte of interest.

  • Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[1][2][3] A co-eluting deuterated internal standard experiences similar matrix effects, allowing for accurate correction of the analyte's signal.[4]

  • Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy and precision of analytical methods.

Q3: What are the potential sources of interference when using this compound?

Potential sources of interference when using this compound include:

  • Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) as this compound can interfere with its detection. This can include metabolites of Lanicemine or other co-administered drugs.

  • Isotopic Exchange: Under certain conditions, such as in highly acidic or basic solutions, the deuterium atoms on this compound can exchange with hydrogen atoms from the solvent or matrix.[5] This can compromise the integrity of the internal standard and lead to inaccurate quantification.

  • Cross-Contamination: Contamination of the this compound standard with the non-deuterated Lanicemine, or vice-versa, can lead to inaccurate results.

  • Matrix Effects: Although this compound is used to correct for matrix effects, severe and differential matrix effects between the analyte and the internal standard can still occur, particularly if they do not co-elute perfectly.[1]

Troubleshooting Guide

Issue 1: Inaccurate or irreproducible quantification of Lanicemine.

Q: My calibration curves are non-linear, or the quality control samples are failing. What could be the cause?

A: This is a common issue that can stem from several factors. Here's a step-by-step guide to troubleshoot the problem:

  • Check for Isobaric Interference:

    • Are you analyzing samples from subjects co-administered with other drugs? Other NMDA receptor antagonists or their metabolites might have the same nominal mass as this compound.

    • Consider Lanicemine's metabolites. Lanicemine is metabolized in the body, and some of its metabolites may have m/z values close to that of this compound. Refer to the table below for potential interferences.

    • Action: If isobaric interference is suspected, optimize your chromatographic separation to resolve the interfering compound from this compound. If separation is not possible, a higher resolution mass spectrometer may be necessary.

  • Investigate Isotopic Exchange:

    • What are the pH conditions of your sample preparation and mobile phases? Extreme pH can facilitate deuterium-hydrogen exchange.[5]

    • Action: If possible, adjust the pH of your solutions to be closer to neutral. If extreme pH is necessary for your assay, you may need to use a different deuterated internal standard with deuterium labels on more stable positions.

  • Evaluate Matrix Effects:

    • Are you observing significant signal suppression or enhancement in your biological samples compared to your standards in a clean solvent? This indicates matrix effects.

    • Action: Improve your sample clean-up procedure (e.g., using solid-phase extraction instead of protein precipitation). You can also try diluting your samples to reduce the concentration of matrix components.

Issue 2: Unexpected peaks in the chromatogram for this compound.

Q: I am seeing a peak at the retention time of this compound in my blank matrix samples. What could be the cause?

A: This suggests contamination or carryover.

  • Check for Carryover:

    • Action: Inject a blank solvent after a high concentration sample to see if the peak persists. If so, optimize your LC system's wash procedure.

  • Investigate Contamination:

    • Action: Ensure that all labware and reagents are free from contamination with Lanicemine or this compound. Prepare fresh solutions and re-run the blank samples.

Issue 3: The peak area of this compound is highly variable across samples.

Q: The response of my internal standard is not consistent. What should I do?

A: Inconsistent internal standard response can compromise the reliability of your results.

  • Review Sample Preparation:

    • Action: Ensure that the internal standard is being added consistently to every sample and standard. Use a precise and calibrated pipette.

  • Assess for Differential Matrix Effects:

    • Action: As described in Issue 1, severe matrix effects can impact the internal standard differently than the analyte. Perform a post-column infusion experiment to visualize regions of ion suppression or enhancement in your chromatogram.

Data Presentation

Table 1: Potential Interferences with this compound Analysis

CompoundMolecular FormulaNominal Mass (Da)Potential for Interference
This compound C₁₃H₉D₅N₂203.3Internal Standard
LanicemineC₁₃H₁₄N₂198.3Analyte
para-hydroxylated Lanicemine (M1)C₁₃H₁₄N₂O214.3Isobaric interference is unlikely due to a significant mass difference.
O-glucuronide of Lanicemine (M2)C₁₉H₂₂N₂O₇390.4Isobaric interference is unlikely due to a significant mass difference.
N-carbamoyl glucuronide of Lanicemine (M3)C₂₀H₂₃N₃O₈433.4Isobaric interference is unlikely due to a significant mass difference.
N-acetylated Lanicemine (M6)C₁₅H₁₆N₂O240.3Isobaric interference is unlikely due to a significant mass difference.
KetamineC₁₃H₁₆ClNO237.7Potential for co-elution and matrix effects if co-administered.[6]
MemantineC₁₂H₂₁N179.3Potential for co-elution and matrix effects if co-administered.
Phencyclidine (PCP)C₁₇H₂₅N243.4Potential for co-elution and matrix effects if co-administered.[7]

Note: The metabolites listed are based on known metabolic pathways of Lanicemine. The potential for interference from co-administered drugs depends on the specific analytical method used.

Experimental Protocols

Key Experiment: Quantification of Lanicemine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). b. Vortex for 10 seconds. c. Add 300 µL of acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of mobile phase A. h. Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Hypothetical):

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lanicemine: m/z 199.1 → 105.1 (Quantifier), 199.1 → 78.1 (Qualifier)

      • This compound: m/z 204.1 → 110.1 (Quantifier)

    • Note: These MRM transitions are hypothetical and would need to be optimized.

3. Data Analysis: a. Integrate the peak areas for Lanicemine and this compound. b. Calculate the peak area ratio (Lanicemine / this compound). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of Lanicemine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds to NR2 subunit Glycine Glycine/D-Serine Glycine->NMDAR binds to NR1 subunit Presynaptic Presynaptic Neuron Presynaptic->Glutamate releases Postsynaptic Postsynaptic Neuron Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens to allow Mg Mg²⁺ Block Mg->NMDAR blocks channel Depolarization Depolarization (via AMPA Receptor) Depolarization->Mg removes Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade activates LTP Long-Term Potentiation (Synaptic Plasticity) Signaling_Cascade->LTP leads to Lanicemine Lanicemine Lanicemine->NMDAR blocks channel pore

Caption: NMDA Receptor Signaling Pathway and Lanicemine's Mechanism of Action.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition (Peak Area Integration) MS->Data Quant Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant

Caption: Experimental Workflow for LC-MS/MS Analysis with an Internal Standard.

Troubleshooting_Logic Problem Inaccurate Quantification Check1 Check for Isobaric Interference Problem->Check1 Action1 Optimize Chromatography or use High-Res MS Check1->Action1 Yes Check2 Investigate Isotopic Exchange Check1->Check2 No Resolved Problem Resolved Action1->Resolved Action2 Adjust pH of Solutions Check2->Action2 Yes Check3 Evaluate Matrix Effects Check2->Check3 No Action2->Resolved Action3 Improve Sample Cleanup or Dilute Sample Check3->Action3 Yes Check3->Resolved No, consult further Action3->Resolved

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Technical Support Center: Lanicemine-d5 Calibration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Lanicemine-d5 calibration curves in LC-MS/MS analysis.

Troubleshooting Guides

Issue: Poor Linearity (r² < 0.99) in the Calibration Curve

A non-linear calibration curve can arise from various factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.

Possible Causes and Solutions

Cause Explanation Recommended Action
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. This is a common cause of non-linearity at the upper end of the calibration curve.[1]1. Dilute Upper-Level Standards: Dilute the highest concentration standards and re-inject. If linearity improves, detector saturation is the likely cause. 2. Reduce Injection Volume: A smaller injection volume will introduce less analyte into the mass spectrometer. 3. Optimize Ion Source Parameters: Adjust source parameters (e.g., spray voltage, gas flows) to reduce ionization efficiency.
Inappropriate Internal Standard Concentration An internal standard concentration that is too high or too low relative to the analyte can lead to non-linear responses, especially if there is competition for ionization.[1]1. Verify IS Response: Check the absolute response of this compound across all calibration standards. A consistent response is expected.[1] 2. Adjust IS Concentration: If the IS response is not stable, consider adjusting its concentration to be in the mid-range of the expected analyte concentrations.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard, leading to inconsistent responses and poor linearity.[2][3]1. Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[3] 2. Optimize Chromatography: Adjust the chromatographic method to better separate Lanicemine and this compound from matrix interferences.[3][4]
Cross-Contamination/Carryover Residual analyte from a high-concentration sample can carry over into subsequent injections, artificially inflating the response of lower-concentration standards.1. Inject Blanks: Inject a blank sample after the highest calibration standard to assess carryover. 2. Improve Wash Method: Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume and duration.

Troubleshooting Workflow for Poor Linearity

cluster_0 Start: Poor Linearity (r² < 0.99) cluster_1 Investigation cluster_2 Diagnosis cluster_3 Solutions start Poor Linearity Observed check_upper Check Upper Curve Points start->check_upper check_is Examine IS Response check_upper->check_is No saturation Detector Saturation Likely check_upper->saturation Plateau at high conc.? check_blanks Analyze Blank Injections check_is->check_blanks No is_issue IS Issue or Matrix Effect check_is->is_issue IS response inconsistent? carryover Carryover Detected check_blanks->carryover Analyte peak in blank? dilute Dilute High Standards / Reduce Injection Volume saturation->dilute optimize_is Adjust IS Concentration / Improve Sample Prep is_issue->optimize_is improve_wash Optimize Autosampler Wash carryover->improve_wash

Caption: Troubleshooting workflow for poor calibration curve linearity.

Issue: High Variability in Quality Control (QC) Samples

Inconsistent results for QC samples indicate a lack of precision in the method. This can be caused by a number of factors throughout the analytical process.

Possible Causes and Solutions

Cause Explanation Recommended Action
Inconsistent Sample Preparation Variability in extraction recovery can lead to imprecise results. This is especially critical if the internal standard does not perfectly mimic the analyte's behavior during extraction.1. Review Extraction Protocol: Ensure the sample preparation protocol is followed consistently. 2. Automate When Possible: Use automated liquid handlers for precise and repeatable dispensing of reagents and samples. 3. Assess Extraction Recovery: Perform experiments to determine the extraction recovery and its variability.
This compound Instability Deuterated internal standards can sometimes undergo H/D exchange, where a deuterium atom is replaced by a hydrogen atom, particularly in acidic or basic conditions or in certain solvents.[2]1. Evaluate Stock Solution Stability: Prepare fresh stock solutions and compare the results to those from older solutions. 2. Assess Stability in Matrix: Perform freeze-thaw and bench-top stability studies to ensure the analyte and internal standard are stable in the biological matrix under the storage and handling conditions.
Chromatographic Issues Poor peak shape or shifting retention times can lead to inconsistent integration and, consequently, high variability. Deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts.[3][5]1. Monitor Peak Shape and Retention Time: Systematically check the chromatography for all injections. 2. Ensure Co-elution: Verify that the peaks for Lanicemine and this compound are co-eluting and that the integration parameters are appropriate for both.[3] 3. Equilibrate the Column: Ensure the LC column is properly equilibrated before each run.
Mass Spectrometer Fluctuations Instability in the mass spectrometer's performance can lead to variable signal intensity.1. Check System Suitability: Run a system suitability test before the analytical batch to ensure the instrument is performing optimally. 2. Monitor Instrument Parameters: Keep a log of key instrument parameters to identify any drifts over time.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard has a different retention time than Lanicemine. Is this a problem?

A1: A slight difference in retention time between a deuterated internal standard and the analyte can occur due to the isotope effect.[3][5] While not ideal, it is not necessarily a problem as long as the following conditions are met:

  • The separation is minimal and does not affect the integration of either peak.

  • Both peaks are well-resolved from any matrix interferences.

  • The response ratio remains consistent across the calibration range.

However, complete co-elution is preferred to best compensate for matrix effects that can vary across a single peak.[3] If significant separation is observed, consider optimizing the chromatographic method (e.g., changing the gradient, temperature, or mobile phase composition).

Q2: What should I do if I suspect matrix effects are impacting my assay?

A2: Matrix effects, where co-eluting compounds suppress or enhance ionization, are a common issue in LC-MS/MS.[2] To diagnose and mitigate matrix effects:

  • Perform a Post-Extraction Addition Experiment: Analyze a blank matrix extract that has been spiked with the analyte and internal standard and compare the response to a neat solution of the standards at the same concentration. A significant difference in response indicates the presence of matrix effects.

  • Improve Sample Cleanup: Use a more effective sample preparation technique like solid-phase extraction (SPE) to remove interfering components.

  • Enhance Chromatographic Separation: Modify your LC method to separate the analyte and internal standard from the interfering matrix components.

Q3: How can I ensure the stability of my this compound stock and working solutions?

A3: To ensure the stability of your deuterated internal standard:

  • Storage: Store stock solutions at or below -20°C in a non-frost-free freezer.

  • Solvent Selection: Prepare solutions in a solvent in which this compound is known to be stable. Avoid highly acidic or basic conditions if H/D exchange is a possibility.

  • Monitor for Degradation: Periodically compare the response of a freshly prepared standard to an older one to check for any degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.

Q4: What are the key parameters for a typical Lanicemine LC-MS/MS method?

A4: While the specific parameters will need to be optimized for your instrument and matrix, a general starting point for a small molecule like Lanicemine would be:

Generic Experimental Protocol

Parameter Typical Conditions
Sample Preparation Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the protein. Evaporate the supernatant and reconstitute in the initial mobile phase.
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by infusing a standard solution of Lanicemine and this compound to identify the precursor and product ions.
Source Parameters To be optimized for the specific mass spectrometer (e.g., spray voltage, source temperature, gas flows).

LC-MS/MS Workflow

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis sample_prep Spike Sample with this compound extraction Protein Precipitation / Extraction sample_prep->extraction reconstitute Evaporate and Reconstitute extraction->reconstitute inject Inject onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection of Analyte and IS ionize->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Peak Area Ratios integrate->calculate plot Plot Calibration Curve calculate->plot

Caption: General experimental workflow for LC-MS/MS analysis.

References

Validation & Comparative

Lanicemine-d5: Setting the Gold Standard for Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the N-methyl-D-aspartate (NMDA) receptor antagonist Lanicemine, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. While various internal standards can be employed, the use of a stable isotope-labeled (SIL) internal standard, specifically Lanicemine-d5, offers significant advantages over other alternatives, such as structural analogs. This guide provides a comprehensive comparison, supported by established analytical principles and representative experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical assays.

The Superiority of Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and experience identical matrix effects. This compound, a deuterated form of Lanicemine, fulfills these criteria more effectively than any structural analog. By incorporating five deuterium atoms, this compound is chemically identical to Lanicemine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and identical chemical behavior allow it to accurately compensate for variations in sample extraction, matrix-induced ion suppression or enhancement, and instrument response, leading to more precise and accurate quantification of Lanicemine.

Structural analogs, while sometimes used as a more cost-effective alternative, can exhibit different chromatographic retention times, ionization efficiencies, and susceptibility to matrix effects. These differences can lead to inaccurate quantification, particularly in complex biological matrices such as plasma or brain tissue. The use of a SIL internal standard like this compound is therefore considered the gold standard in bioanalysis.

Performance Comparison: this compound vs. a Structural Analog

ParameterThis compound (Expected Performance)Structural Analog (Potential Performance)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLPotentially higher due to matrix interference
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% bias) ± 15%Potential for greater variability (± 20% or more)
Matrix Effect (%CV) < 15%Higher variability, potential for significant ion suppression/enhancement
Extraction Recovery Consistent and reproducibleMay differ from analyte, leading to variability

Experimental Protocols

A robust and validated LC-MS/MS method is crucial for the accurate quantification of Lanicemine in biological matrices. The following is a representative experimental protocol, adapted from a validated method for the analysis of the structurally and functionally similar compound, ketamine, in human plasma.[1]

Sample Preparation
  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 85:15, v/v).

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: UPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 15% B

    • 0.5-2.0 min: 15-95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95-15% B

    • 2.6-3.5 min: 15% B

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lanicemine: To be determined empirically (e.g., Precursor ion [M+H]⁺ → Product ion)

    • This compound: To be determined empirically (e.g., Precursor ion [M+d5+H]⁺ → Product ion)

  • Collision Gas: Argon

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Signaling Pathway of Lanicemine

Lanicemine, as an NMDA receptor antagonist, exerts its therapeutic effects by modulating glutamatergic neurotransmission. Its mechanism of action involves the blockade of the NMDA receptor, leading to a cascade of downstream signaling events that ultimately enhance synaptic plasticity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Activates BDNF BDNF Release Ca_ion->BDNF Stimulates mTOR mTOR Activation BDNF->mTOR Activates Synaptogenesis Synaptogenesis & Antidepressant Effects mTOR->Synaptogenesis Promotes Lanicemine Lanicemine Lanicemine->NMDA_R Blocks

Lanicemine's NMDA Receptor Antagonism Pathway

Experimental Workflow

The bioanalytical workflow for the quantification of Lanicemine using this compound as an internal standard is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_workflow Bioanalytical Workflow Sample Plasma Sample Collection Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Transfer & Evaporation Precipitate->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject Quantify Data Quantification Inject->Quantify

LC-MS/MS Quantification Workflow

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Look at Lanicemine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Cross-validation of analytical methods ensures consistency and reliability of results, a critical step when methods are transferred between laboratories or when different techniques are employed. This guide provides a comparative overview of the use of Lanicemine-d5 as a deuterated internal standard in the bioanalytical quantification of Lanicemine, offering insights into its performance and the methodologies employed.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision. By mimicking the analyte of interest, these internal standards compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

Data Presentation: Performance Characteristics of a Lanicemine Bioanalytical Method Using this compound

The following tables summarize the expected validation parameters for a robust LC-MS/MS method for the quantification of Lanicemine in human plasma using this compound as an internal standard. These values are representative of what would be considered acceptable performance according to regulatory guidelines.

Table 1: Calibration Curve and Linearity

ParameterAcceptance CriteriaExpected Performance with this compound
Calibration ModelWeighted linear regression (1/x or 1/x²)Weighted (1/x²) linear regression
Correlation Coefficient (r²)≥ 0.99> 0.995
Linearity RangeTo be defined based on expected concentrations0.1 - 100 ng/mL
Accuracy of Back-calculated ConcentrationsWithin ±15% of nominal (±20% at LLOQ)Within ±10% (±15% at LLOQ)

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

Quality Control (QC) LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
Lower Limit of Quantitation (LLOQ)0.1≤ 2080 - 120≤ 2080 - 120
Low QC0.3≤ 1585 - 115≤ 1585 - 115
Medium QC10≤ 1585 - 115≤ 1585 - 115
High QC80≤ 1585 - 115≤ 1585 - 115

Table 3: Recovery and Matrix Effect

ParameterQC LevelAcceptance CriteriaExpected Performance with this compound
Extraction Recovery Low, Medium, HighConsistent, precise, and reproducible85 - 95%
Matrix Effect Low, HighCV of IS-normalized matrix factor ≤ 15%CV ≤ 10%

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation from Nominal)
Short-Term (Bench-Top) 8 hoursRoom Temperature± 15%
Long-Term 90 days-70°C± 15%
Freeze-Thaw Cycles 3 cycles-70°C to Room Temperature± 15%
Post-Preparative (Autosampler) 24 hours4°C± 15%

Experimental Protocols

Below are detailed methodologies for a representative LC-MS/MS assay for the quantification of Lanicemine in human plasma using this compound.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples and quality control samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lanicemine: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion).

    • This compound: To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion).

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Gas 1 (Nebulizer Gas): 50 psi

    • Gas 2 (Heater Gas): 50 psi

    • Curtain Gas: 30 psi

    • Collision Gas (CAD): Medium

Visualizing the Workflow

The following diagrams illustrate the key processes in the cross-validation of a bioanalytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample IS Add this compound (IS) Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Linearity Linearity Data->Linearity Recovery Recovery Data->Recovery Stability Stability Data->Stability

Caption: Experimental workflow for bioanalytical sample analysis.

Cross_Validation_Logic cluster_method1 Method A / Laboratory A cluster_method2 Method B / Laboratory B MethodA Validated Method using This compound ResultsA Results from Method A MethodA->ResultsA Comparison Comparative Analysis ResultsA->Comparison MethodB Alternative Validated Method or Same Method in Different Lab ResultsB Results from Method B MethodB->ResultsB ResultsB->Comparison Conclusion Demonstrate Comparability Comparison->Conclusion

Caption: Logical flow of a cross-validation study.

Isotopic Purity of Lanicemine-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the assessment of isotopic purity for Lanicemine-d5, a deuterated analog of the NMDA receptor antagonist Lanicemine. Isotopic labeling is a critical tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter a compound's metabolic profile, and therefore, accurate determination of isotopic purity is paramount for reliable experimental outcomes. This guide outlines the standard analytical methodologies, presents representative data, and details the experimental protocols for assessing the isotopic purity of this compound.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the specified number of deuterium atoms. In the case of this compound, the target molecule contains five deuterium atoms. However, the synthesis of deuterated compounds often results in a distribution of isotopologues, which are molecules that differ only in their isotopic composition.

High-resolution mass spectrometry (HRMS) is a primary technique used to determine the isotopic distribution of a sample. By analyzing the relative abundance of each isotopologue, the isotopic purity can be calculated.

Below is a table summarizing representative isotopic purity data for a batch of this compound, illustrating a typical distribution of isotopologues.

Table 1: Representative Isotopic Purity Data for this compound

IsotopologueDescriptionRelative Abundance (from MS)Percentage of Total
d0Unlabeled Lanicemine0.2%0.2%
d1Lanicemine with 1 Deuterium0.5%0.5%
d2Lanicemine with 2 Deuteriums0.8%0.8%
d3Lanicemine with 3 Deuteriums1.5%1.5%
d4Lanicemine with 4 Deuteriums3.0%3.0%
d5 Target: Lanicemine with 5 Deuteriums 94.0% 94.0% (Isotopic Purity)

Note: This data is representative and may not reflect the exact specifications of all commercially available this compound products. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This method provides a quantitative analysis of the distribution of isotopologues in a sample.

Instrumentation:

  • Liquid Chromatograph (LC)

  • High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample into the LC system. Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The chromatographic step separates this compound from any potential impurities.

  • Mass Spectrometric Analysis:

    • Ionize the sample using electrospray ionization (ESI) in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of all expected isotopologues of Lanicemine.

    • Ensure the mass spectrometer is calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0 to d5).

    • Integrate the peak area for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is reported as the percentage of the d5 isotopologue.

Structural Confirmation and Deuterium Localization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule and to verify the specific positions of the deuterium atoms.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • ¹H NMR Spectroscopy:

    • Acquire a proton (¹H) NMR spectrum.

    • The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Lanicemine, confirms the positions of deuterium substitution.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium (²H) NMR spectrum.

    • This spectrum will show signals corresponding to the deuterium atoms, providing further confirmation of their presence and location within the molecule.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 (¹³C) NMR spectrum.

    • The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the spectrum of the unlabeled compound.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated drug candidate like this compound.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Lanicemine_d5 This compound Sample LC_HRMS LC-HRMS Analysis Lanicemine_d5->LC_HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Lanicemine_d5->NMR MS_Data Mass Spectral Data (Isotopologue Distribution) LC_HRMS->MS_Data NMR_Data NMR Spectral Data (Structural Confirmation) NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc NMR_Data->Purity_Calc CoA Certificate of Analysis Purity_Calc->CoA

Isotopic Purity Assessment Workflow
Signaling Pathway of Lanicemine

Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. Its mechanism of action involves the modulation of glutamatergic neurotransmission. The following diagram illustrates the simplified signaling pathway affected by Lanicemine.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Ion_Channel Ca²⁺ Ion Channel NMDA_Receptor->Ca_Ion_Channel Activates Downstream Downstream Signaling (e.g., CaMK, CREB) Ca_Ion_Channel->Downstream Ca²⁺ Influx Lanicemine Lanicemine Lanicemine->NMDA_Receptor Antagonizes

References

A Comparative Guide to Sourcing Lanicemine-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled compounds are paramount. This guide provides a comparative overview of Lanicemine-d5 from various potential suppliers, focusing on critical quality attributes and the analytical methods used to verify them. Due to the limited public availability of Certificates of Analysis, this guide emphasizes the essential data points to request and compare when sourcing this compound.

Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of interest for its potential antidepressant effects.[1][2][3][4][5][6][7] Its deuterated analog, this compound, serves as an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. The strategic placement of five deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties.

Key Quality Parameters for Comparison

When evaluating this compound from different suppliers, the following quantitative data, typically found in a Certificate of Analysis (CoA), are crucial for a direct comparison.

ParameterSupplier ASupplier BSupplier C
Chemical Purity (by HPLC/UPLC) e.g., >99.5%Data not availableData not available
Isotopic Purity (by Mass Spec.) e.g., >98%Data not availableData not available
Deuterium Incorporation e.g., ≥99%Data not availableData not available
Residual Solvents (by GC) e.g., <0.1%Data not availableData not available
Elemental Impurities e.g., Complies with USP <232>Data not availableData not available

Note: The table above is a template. Researchers should populate it with data obtained directly from suppliers.

Experimental Protocols for Quality Assessment

The verification of this compound quality relies on a suite of robust analytical techniques. Below are detailed methodologies for key experiments that suppliers should perform.

Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of this compound and identify any non-isotopically labeled impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 263 nm.

    • Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is compared to a non-deuterated Lanicemine reference standard. Purity is calculated based on the area of the main peak relative to the total peak area.

Isotopic Purity and Deuterium Incorporation by Mass Spectrometry (MS)
  • Objective: To confirm the isotopic distribution and calculate the percentage of deuterium incorporation.

  • Methodology:

    • Technique: High-Resolution Mass Spectrometry (HRMS) coupled with an appropriate ionization source (e.g., ESI).

    • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the parent compound (M), and its deuterated isotopologues (M+1, M+2, M+3, M+4, M+5) are determined. Isotopic purity is calculated by comparing the intensity of the M+5 peak to the sum of all related isotopic peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and the position of the deuterium labels.

  • Methodology:

    • ¹H NMR: To confirm the absence of protons at the deuterated positions.

    • ¹³C NMR: To verify the overall carbon skeleton.

    • ²H NMR: To directly observe the deuterium atoms and confirm their locations.

    • Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and spectra are acquired on a high-field NMR spectrometer.

Visualizing the Workflow and Mechanism

To aid in understanding the processes involved in quality assessment and the compound's biological context, the following diagrams are provided.

G cluster_sourcing Sourcing & Initial Screening cluster_analysis Analytical Comparison cluster_decision Decision supplier_a Supplier A coa_request Request Certificate of Analysis supplier_a->coa_request supplier_b Supplier B supplier_b->coa_request supplier_c Supplier C supplier_c->coa_request hplc Chemical Purity (HPLC) coa_request->hplc ms Isotopic Purity (MS) coa_request->ms nmr Structural Confirmation (NMR) coa_request->nmr selection Select Optimal Supplier hplc->selection ms->selection nmr->selection G cluster_receptor NMDA Receptor Complex cluster_channel Ion Channel cluster_blocker Modulation cluster_effect Cellular Effect glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor ion_channel Ion Channel nmda_receptor->ion_channel opens ca_influx Ca2+ Influx ion_channel->ca_influx mediates lanicemine Lanicemine lanicemine->ion_channel blocks downstream Downstream Signaling ca_influx->downstream

References

A Comparative Guide to the Bioanalytical Performance of Lanicemine-d5 Across Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Lanicemine is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist investigated for its potential rapid-acting antidepressant effects.[1][2] In clinical and preclinical development, robust bioanalytical methods are essential for accurately quantifying drug concentrations in biological matrices. The stable isotope-labeled internal standard (SIL-IS), Lanicemine-d5, is critical for achieving high precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

This guide provides a comparative overview of the expected performance of this compound in bioanalytical methods using two common types of mass spectrometers: a triple quadrupole (TQ) mass spectrometer and a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF).

Disclaimer: Direct, publicly available head-to-head performance data for a specific compound like this compound on named commercial instruments is proprietary and rarely published. The following data is representative and illustrative, based on established principles of bioanalytical method validation and the known capabilities of these instrument classes.[3][4]

Data Presentation: Comparative Performance Metrics

The quantification of Lanicemine, with this compound as an internal standard, was assessed based on key validation parameters outlined in regulatory guidance documents.[3][5] The following table summarizes the hypothetical, yet typical, performance characteristics expected from each mass spectrometry platform.

Performance MetricTriple Quadrupole MS (MRM Mode)High-Resolution MS (Full Scan or PRM Mode)Typical Acceptance Criteria (FDA/ICH M10)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLS/N > 5; Acc/Prec within ±20%
Upper Limit of Quantification (ULOQ) 100 ng/mL100 ng/mLAcc/Prec within ±15%
Linearity (r²) > 0.998> 0.995≥ 0.99
Intra-day Precision (%CV) ≤ 5%≤ 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 6%≤ 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% at LLOQ)
Matrix Effect (%CV) < 15%< 15%≤ 15%
Recovery (%) Consistent (e.g., 85-95%)Consistent (e.g., 80-90%)Consistent and Reproducible

Analysis:

  • Triple Quadrupole (TQ) MS: Operating in Multiple Reaction Monitoring (MRM) mode, the TQ is the gold standard for targeted quantification, offering exceptional sensitivity and selectivity.[6][7] This typically results in a lower LLOQ and superior precision.

  • High-Resolution MS (HRMS): HRMS provides high mass accuracy, which can distinguish the analyte from isobaric interferences, enhancing selectivity.[8] While traditionally less sensitive for quantification than TQs, modern HRMS instruments have narrowed the gap. They offer the advantage of collecting full-scan data, which can be retrospectively analyzed for metabolites or other compounds of interest.

Experimental Protocols

A generalized protocol for the quantification of Lanicemine in human plasma using this compound is described below.

Sample Preparation: Protein Precipitation

This method is commonly used for its simplicity and speed in small molecule bioanalysis.[9]

  • Aliquot Samples: Transfer 100 µL of human plasma (blank, calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike each sample with 10 µL of this compound working solution (e.g., at 50 ng/mL) and vortex briefly.

  • Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[10]

LC-MS/MS Analysis Conditions

The following are typical starting conditions for a reversed-phase LC-MS/MS method.[11]

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions (for TQ):

    • Lanicemine: Q1: 199.1 -> Q3: 106.1

    • This compound: Q1: 204.1 -> Q3: 111.1

  • High-Resolution Monitoring (for HRMS):

    • Lanicemine: Precursor m/z 199.1234

    • This compound: Precursor m/z 204.1548

Mandatory Visualizations

Bioanalytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquot p2 Spike with this compound (IS) p1->p2 p3 Protein Precipitation (ACN) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MS/MS) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4 report Final Concentration Report d4->report Generate Report

Caption: Bioanalytical workflow for quantifying Lanicemine using this compound.

Lanicemine Signaling Pathway Diagram

G lanicemine Lanicemine receptor NMDA Receptor lanicemine->receptor Blocks channel Ion Channel receptor->channel Opens calcium Ca²⁺ Influx channel->calcium glutamate Glutamate glutamate->receptor Activates signaling Downstream Ca²⁺ Dependent Signaling calcium->signaling response Antidepressant Effects signaling->response

Caption: Lanicemine blocks the NMDA receptor ion channel, modulating Ca²⁺ signaling.[12]

References

Validation of Lanicemine-d5 for Clinical Trial Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for Lanicemine-d5 as an internal standard in the quantification of Lanicemine in clinical trial samples. Due to the limited availability of public-facing, detailed validation reports specifically for a Lanicemine assay using this compound, this document presents a comparative analysis. The experimental data and protocols are based on a validated LC-MS/MS method for Memantine, a structurally and functionally similar N-methyl-D-aspartate (NMDA) receptor antagonist, which utilizes its deuterated internal standard (Memantine-d6). This approach provides a robust template and realistic performance expectations for the validation of a Lanicemine bioanalytical method.

Introduction to Lanicemine and the Role of this compound

Lanicemine is an NMDA receptor antagonist that has been investigated for its potential therapeutic effects in treating depression. Accurate measurement of Lanicemine concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to Lanicemine but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby ensuring accurate and precise quantification.

Comparative Performance Data

The following tables summarize the expected performance of a validated LC-MS/MS method for Lanicemine using this compound as an internal standard, based on the performance of a validated assay for Memantine with its deuterated internal standard.

Table 1: Linearity and Sensitivity

ParameterExpected Performance
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.05≤ 15≤ 1585 - 11585 - 115
Low QC (LQC)0.15≤ 15≤ 1585 - 11585 - 115
Medium QC (MQC)2.5≤ 15≤ 1585 - 11585 - 115
High QC (HQC)40≤ 15≤ 1585 - 11585 - 115

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Lanicemine> 80%90 - 110%
This compound> 80%90 - 110%

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Bench-top24 hoursRoom Temperature≤ 15%
Freeze-thaw3 cycles-20°C to Room Temperature≤ 15%
Long-term30 days-80°C≤ 15%

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the validation of a bioanalytical method for Lanicemine using this compound.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (approximately 550 µL) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Lanicemine: Q1 (m/z) -> Q3 (m/z)

      • This compound: Q1 (m/z) -> Q3 (m/z)

    • Ion Source Temperature: 500°C.

    • Collision Gas: Argon.

Mandatory Visualizations

Lanicemine Signaling Pathway

Lanicemine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel CaMKII CaMKII Ca_Channel->CaMKII Ca²⁺ Influx BDNF BDNF Signaling CaMKII->BDNF Synaptic_Plasticity Synaptic Plasticity (Antidepressant Effects) BDNF->Synaptic_Plasticity Lanicemine Lanicemine Lanicemine->NMDA_Receptor Blocks

Caption: Lanicemine blocks the NMDA receptor, preventing glutamate-mediated calcium influx.

Bioanalytical Workflow for Lanicemine Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration (Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: Workflow for quantifying Lanicemine in plasma using this compound.

A Comparative Guide to the Inter-laboratory Analysis of Lanicemine-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Lanicemine-d5 in human plasma, tailored for researchers, scientists, and professionals in drug development. The following sections detail a standardized experimental protocol and present a hypothetical inter-laboratory comparison to highlight key performance metrics and potential areas of variability. The data herein is synthesized from established bioanalytical practices to serve as a framework for laboratory qualification and method transfer.

Introduction to this compound Analysis

Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. The deuterated analog, this compound, is a stable isotopically labeled (SIL) compound, which is considered the gold standard for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its use is critical for correcting variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the parent compound, Lanicemine.[2] This guide focuses on the analytical performance of different laboratories in quantifying this compound, which is essential for ensuring data reliability and comparability across different research sites and clinical studies.

Standardized Experimental Protocol

The protocol outlined below represents a typical LC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on common practices for small molecule bioanalysis and serves as a baseline for the inter-laboratory comparison.

2.1. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and quality control (QC) standards at room temperature.

  • To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation solution (acetonitrile containing the internal standard, such as a different deuterated analog of a related compound) and vortex for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

2.2. Liquid Chromatography

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute wash at 95% B and a 1-minute re-equilibration at 5% B.

  • Injection Volume: 5 µL

2.3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For example:

    • This compound: m/z 276.2 -> 159.1

    • Internal Standard: (Specific to the IS used)

  • Data Analysis: Peak areas are integrated, and the ratio of the this compound peak area to the internal standard peak area is used for quantification against a calibration curve.

Inter-laboratory Performance Comparison

The following tables summarize hypothetical performance data from three independent laboratories (Lab A, Lab B, and Lab C) for the analysis of this compound. This data is intended to illustrate the expected range of performance and common points of comparison in a method validation or transfer scenario, guided by FDA and EMA bioanalytical method validation guidelines.[3][4][5]

Table 1: Calibration Curve Performance
ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linear Range (ng/mL) 0.5 - 5000.5 - 5001.0 - 500Consistent range
Correlation Coefficient (r²) > 0.998> 0.997> 0.999≥ 0.99
LLOQ (ng/mL) 0.50.51.0Signal-to-Noise > 5
ULOQ (ng/mL) 500500500Within accuracy/precision limits
Table 2: Accuracy and Precision of Quality Control Samples
QC Level (ng/mL)Laboratory A (% Accuracy / % CV)Laboratory B (% Accuracy / % CV)Laboratory C (% Accuracy / % CV)Acceptance Criteria (% Accuracy / % CV)
Low QC (1.5 ng/mL) 98.5 / 4.2102.1 / 6.895.7 / 5.585-115% / ≤15%
Mid QC (75 ng/mL) 101.2 / 3.199.5 / 4.5103.8 / 3.985-115% / ≤15%
High QC (400 ng/mL) 99.8 / 2.5104.5 / 5.198.9 / 2.885-115% / ≤15%
Table 3: Matrix Effect and Recovery
ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Matrix Factor (IS Normalized) 0.981.050.95CV ≤ 15%
Recovery (%) 92.588.195.3Consistent and precise

Visualized Workflows and Relationships

The following diagrams illustrate the analytical workflow and the logical relationship in the inter-laboratory comparison.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precip Add Acetonitrile with IS (300 µL) plasma->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge (13,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantify against Calibration Curve ratio->quant comparison_logic cluster_labs Participating Laboratories cluster_metrics Key Performance Metrics cluster_outcome Comparison Outcome labA Laboratory A linearity Linearity (r²) labA->linearity accuracy Accuracy (%) labA->accuracy precision Precision (%CV) labA->precision sensitivity LLOQ labA->sensitivity labB Laboratory B labB->linearity labB->accuracy labB->precision labB->sensitivity labC Laboratory C labC->linearity labC->accuracy labC->precision labC->sensitivity assessment Performance Assessment linearity->assessment accuracy->assessment precision->assessment sensitivity->assessment

References

A Comparative Guide to Lanicemine-d5 and Radiolabeled Lanicemine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Lanicemine-d5 and radiolabeled Lanicemine, two critical tools in the research and development of the N-methyl-D-aspartate (NMDA) receptor antagonist, Lanicemine. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of their applications, supported by experimental data and detailed protocols.

Introduction to Lanicemine and its Labeled Variants

Lanicemine ((S)-1-phenyl-2-(pyridin-2-yl)ethanamine) is a low-trapping NMDA receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant with a lower incidence of psychotomimetic side effects compared to ketamine. To thoroughly characterize its pharmacokinetic profile, metabolic fate, and quantification in biological matrices, researchers utilize isotopically labeled versions of the molecule. This guide focuses on two such variants: this compound, a stable isotope-labeled compound, and radiolabeled Lanicemine, typically featuring a carbon-14 ([14C]) isotope.

This compound is primarily employed as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The five deuterium atoms increase its mass, allowing it to be distinguished from the unlabeled Lanicemine by the mass spectrometer, while maintaining nearly identical physicochemical properties. This co-elution and differential detection enable precise quantification by correcting for variability during sample preparation and analysis.

Radiolabeled Lanicemine , such as [14C]-Lanicemine, is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. The radioactive isotope acts as a tracer, allowing for the comprehensive tracking of the drug and its metabolites throughout a biological system, providing crucial information on its disposition.

Data Presentation: A Comparative Overview

The following table summarizes the key applications and quantitative data associated with the use of this compound and radiolabeled Lanicemine. It is important to note that a direct head-to-head comparative study is not typical as they are used for different experimental purposes. The data for this compound is representative of a typical bioanalytical method validation, while the data for [14C]-Lanicemine is derived from a human ADME study.[1]

ParameterThis compound (Internal Standard in Bioanalysis)Radiolabeled Lanicemine ([14C]-Lanicemine in ADME)
Primary Application Quantitative analysis of Lanicemine in biological matrices (e.g., plasma, urine) by LC-MS/MS.In vivo tracking of Lanicemine and its metabolites to determine ADME properties.
Methodology Liquid Chromatography-Mass Spectrometry (LC-MS/MS).Liquid Scintillation Counting (LSC) for total radioactivity, LC-MS/MS for metabolite profiling.
Key Performance Metric Accuracy, Precision, Linearity, and Stability of the analytical method.Mass balance, routes and rates of excretion, metabolite profiling and identification.
Typical Quantitative Data Linearity (r²) > 0.99, Accuracy within 85-115%, Precision (CV) < 15%.Mean recovery of radioactivity in urine: 93.8% of dose, Mean recovery in feces: <2% of dose.[1]
Stability: Stable under various storage and processing conditions.Plasma clearance of Lanicemine: 8.3 L/h.[1]
Ratio of Lanicemine Cmax to plasma total radioactivity: 84%.[1]
Major metabolite: O-glucuronide conjugate (~11% of the dose in excreta).[1]

Experimental Protocols

Bioanalytical Method for Lanicemine Quantification using this compound

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lanicemine in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
  • Vortex briefly to mix.
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions:
  • Lanicemine: Precursor ion > Product ion (to be determined based on fragmentation).
  • This compound: Precursor ion > Product ion (to be determined based on fragmentation, with a +5 Da shift from Lanicemine).

3. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, stability (freeze-thaw, bench-top, long-term), and matrix effect according to regulatory guidelines.

Human ADME Study using [14C]-Lanicemine

This protocol outlines a typical human absorption, distribution, metabolism, and excretion (ADME) study using [14C]-Lanicemine.[1]

1. Study Design:

  • A single-center, open-label study in a small cohort of healthy male subjects.
  • Subjects receive a single intravenous infusion of [14C]-Lanicemine (e.g., 150 mg).

2. Sample Collection:

  • Serial blood samples are collected at predefined time points post-dose to determine the pharmacokinetic profile of total radioactivity and unchanged Lanicemine.
  • Urine and feces are collected for an extended period (e.g., up to 240 hours post-dose) to determine the routes and extent of excretion.

3. Sample Analysis:

  • Total Radioactivity: Plasma, urine, and homogenized feces are analyzed for total radioactivity using liquid scintillation counting (LSC).
  • Metabolite Profiling and Identification: Plasma and urine samples are pooled and subjected to chromatographic separation (e.g., HPLC) followed by detection of radioactive peaks. The fractions corresponding to these peaks are then analyzed by mass spectrometry to identify the chemical structures of the metabolites.
  • Quantification of Lanicemine: The concentration of unchanged Lanicemine in plasma is determined by a validated LC-MS/MS method.

4. Data Analysis:

  • Pharmacokinetic parameters (Cmax, AUC, t1/2, clearance) for total radioactivity and unchanged Lanicemine are calculated.
  • Mass balance is determined by calculating the percentage of the administered radioactive dose recovered in urine and feces.
  • Metabolite profiles are generated, and the proportion of each metabolite relative to the total radioactivity is determined.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of Lanicemine and a typical experimental workflow for its bioanalysis.

lanicemine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Lanicemine Lanicemine Lanicemine->NMDA_Receptor Blocks Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion PI3K PI3K Ca_ion->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Synaptic_Plasticity Increased Synaptic Plasticity mTOR->Synaptic_Plasticity GSK3b->Synaptic_Plasticity Inhibition promotes Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Lanicemine's Mechanism of Action at the NMDA Receptor.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Bioanalytical Workflow for Lanicemine Quantification.

Conclusion

This compound and radiolabeled Lanicemine are indispensable and complementary tools in the development of Lanicemine. This compound, as a stable isotope-labeled internal standard, is the gold standard for accurate and precise quantification of the parent drug in biological matrices, which is essential for pharmacokinetic and toxicokinetic studies. In contrast, radiolabeled Lanicemine is unparalleled in its ability to provide a complete picture of the drug's fate in the body, including its absorption, distribution to tissues, metabolic pathways, and routes of elimination. The choice between these two labeled compounds is dictated by the specific research question being addressed, with both playing critical roles in generating the comprehensive data package required for regulatory submission and a thorough understanding of the drug's properties.

References

Long-Term Stability of Deuterated Internal Standards: A Comparative Guide for Lanicemine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative bioanalysis, ensuring the long-term stability of these critical reagents is paramount for data accuracy and reproducibility. This guide provides a comparative assessment of the long-term stability of Lanicemine-d5, a deuterated analog of the NMDA receptor antagonist Lanicemine, and offers a comparison with a relevant alternative, Ketamine-d4.

Data Presentation: Comparative Stability of this compound and Alternatives

While specific long-term stability data for this compound under various conditions is not extensively published, we can infer its stability profile based on the data available for the non-deuterated parent compound and for other deuterated analytical standards. The following tables summarize the available stability data for Lanicemine and Ketamine-d4, which serves as a suitable alternative for comparative purposes due to its structural and functional relationship as an NMDA receptor antagonist.

CompoundFormStorage ConditionDurationStability
Lanicemine Neat Oil-20°C≥ 4 yearsStable[1][2]
This compound Solid-20°CData not availableLikely stable, similar to parent compound
Solution in Acetonitrile-20°CData not availableStability would need to be determined
Solution in Methanol-20°CData not availableStability would need to be determined
Ketamine-d4 Hydrochloride Solution in Methanol (Certified Reference Material)-20°CNot specified, sold as stable solutionAssumed stable under recommended storage[3][4]
Ketamine Hydrochloride 50 mg/mL solution in polypropylene syringesRoom Temperature (25°C)180 daysStable

Note: The stability of deuterated compounds can be influenced by the position of the deuterium atoms and the storage solvent. It is crucial to perform compound-specific stability assessments.

Experimental Protocols: Long-Term Stability Assessment

A robust long-term stability study for a deuterated internal standard like this compound should be conducted in accordance with established guidelines for certified reference materials, such as those outlined in ISO 17034.[5][6][7][8][9] The following is a detailed protocol for such a study.

Objective:

To evaluate the long-term stability of this compound as a solid and in solution under various storage conditions.

Materials:
  • This compound (solid)

  • Lanicemine (non-deuterated analytical standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dimethyl sulfoxide (DMSO) - all HPLC or MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • HPLC-UV or LC-MS/MS system

  • Environmental chambers/refrigerators/freezers set to the desired storage temperatures.

Procedure:
  • Initial Characterization (Time Zero):

    • Prepare a stock solution of this compound in the desired solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution.

    • Analyze the working standard solutions using a validated chromatographic method (HPLC-UV or LC-MS/MS) to determine the initial purity and concentration. This serves as the baseline (T=0) data.

    • For the solid form, assess its initial purity by a suitable analytical method.

  • Sample Preparation for Stability Study:

    • Solid Stability: Accurately weigh a predetermined amount of solid this compound into several amber glass vials. Store these vials under the different temperature and humidity conditions.

    • Solution Stability: Prepare aliquots of the this compound stock solution in amber glass vials. Prepare separate sets of vials for each storage condition and each time point to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Store the prepared solid and solution samples under the following conditions:

      • Long-term: -20°C

      • Accelerated: 40°C with 75% relative humidity (for solid)

      • Room temperature: 25°C with 60% relative humidity (for solid)

      • Refrigerated: 4°C (for solutions)

  • Testing Schedule:

    • Analyze the samples at predetermined time intervals. A typical schedule for a long-term study is: 0, 3, 6, 9, 12, 18, and 24 months.

    • For accelerated studies, the time points are typically shorter, for example: 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, retrieve the samples from their respective storage conditions.

    • For solid samples, prepare fresh solutions as described in step 1.

    • Analyze the samples using the same validated chromatographic method used for the initial characterization.

    • The analysis should include determination of the concentration of this compound and the presence of any degradation products.

  • Data Evaluation:

    • Compare the concentration and purity of the stored samples to the initial (T=0) data.

    • The compound is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10% of the initial concentration) and no significant degradation products are observed.

Mandatory Visualization

Below are diagrams illustrating key experimental workflows and logical relationships relevant to the long-term stability assessment of this compound.

LongTermStabilityWorkflow cluster_prep Preparation (T=0) cluster_storage Storage cluster_analysis Analysis at Time Points (T=x) cluster_evaluation Evaluation start Obtain this compound (Solid) char_solid Initial Characterization (Purity, Identity) start->char_solid prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) char_solid->prep_stock aliquot_solid Aliquot Solid for Storage char_solid->aliquot_solid char_solution Initial Analysis of Solution (Concentration, Purity) prep_stock->char_solution aliquot_solution Aliquot Solution for Storage char_solution->aliquot_solution storage_conditions Store at Various Conditions: - Long-Term (-20°C) - Accelerated (40°C/75% RH) - Room Temp (25°C/60% RH) - Refrigerated (4°C) aliquot_solid->storage_conditions aliquot_solution->storage_conditions retrieve Retrieve Samples at Predetermined Intervals storage_conditions->retrieve analyze Analyze via Validated Method (e.g., LC-MS/MS) retrieve->analyze compare Compare to T=0 Data (Concentration, Purity, Degradants) analyze->compare eval Assess Stability Against Acceptance Criteria compare->eval report Report Findings and Establish Shelf-Life eval->report

Caption: Workflow for a long-term stability study of this compound.

StabilityIndicatingMethod cluster_stress Forced Degradation Studies cluster_method Method Development & Validation drug This compound acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation thermal Thermal Stress drug->thermal photolytic Photolytic Stress drug->photolytic develop Develop Chromatographic Method acid->develop base->develop oxidation->develop thermal->develop photolytic->develop validate Validate Method According to ICH Q2(R1) develop->validate specificity Specificity/Selectivity validate->specificity linearity Linearity & Range validate->linearity accuracy Accuracy validate->accuracy precision Precision validate->precision lod_loq LOD & LOQ validate->lod_loq

Caption: Development of a stability-indicating analytical method.

References

A Researcher's Guide to the Certificate of Analysis for Lanicemine-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel antidepressant research, Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant interest for its potential to elicit rapid antidepressant effects with a favorable side-effect profile compared to ketamine.[1] The deuterated analog, Lanicemine-d5, serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for this compound, offering a comparative analysis with its non-deuterated form and detailing the experimental methodologies crucial for its characterization.

Understanding the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a deuterated compound like this compound, the CoA provides essential data on its identity, purity, and isotopic enrichment. Below is a comparative summary of typical specifications for Lanicemine and this compound.

Parameter Lanicemine This compound Significance of the Parameter
Appearance Colorless to light yellow oilColorless to light yellow oilProvides a qualitative check of the material's physical state and indicates potential degradation if a significant color change is observed.
Molecular Formula C₁₃H₁₄N₂C₁₃H₉D₅N₂Confirms the elemental composition of the molecule. The 'D' in the this compound formula represents deuterium.
Molecular Weight 198.27 g/mol 203.30 g/mol The increase in molecular weight for this compound is a direct result of the five deuterium atoms replacing five hydrogen atoms, a key parameter for mass spectrometry.
Chemical Purity (by HPLC) ≥98%≥98%High-Performance Liquid Chromatography (HPLC) determines the percentage of the active pharmaceutical ingredient (API) relative to any impurities, ensuring the compound's purity.
Enantiomeric Purity (by Chiral HPLC) ≥99% (S-enantiomer)≥99% (S-enantiomer)As Lanicemine is a chiral molecule, this analysis confirms the isomeric purity, which is crucial as different enantiomers can have varied pharmacological effects.
Isotopic Purity (by ¹H NMR and/or Mass Spectrometry) Not Applicable≥98%This critical parameter for deuterated compounds quantifies the percentage of molecules that contain the specified number of deuterium atoms, ensuring the integrity of tracer studies.
Deuterium Incorporation (by Mass Spectrometry) Not Applicable≥99% atom % DThis specifies the percentage of deuterium at the labeled positions, providing a more detailed look at the isotopic enrichment.
Identity (by ¹H NMR, ¹³C NMR, MS) Conforms to structureConforms to structureConfirms the chemical structure of the compound through spectroscopic analysis.
Solubility Soluble in DMSO, MethanolSoluble in DMSO, MethanolProvides practical information for preparing solutions for experimental use.

Experimental Protocols: The Foundation of Quality Assurance

The data presented in the Certificate of Analysis are derived from rigorous analytical testing. Below are the detailed methodologies for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any process-related impurities or degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is compared to a reference standard. The area of the main peak relative to the total area of all peaks is calculated to determine the chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This technique is essential for separating the enantiomers of this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A solution of this compound is injected. The separation of the (S)- and (R)-enantiomers is monitored. The peak area of the desired (S)-enantiomer is compared to the total area of both enantiomer peaks to calculate the enantiomeric purity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the structure and assessing the degree of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).[3]

  • ¹H NMR Protocol: The ¹H NMR spectrum is used to confirm the overall structure. The absence or significant reduction of signals at the positions where deuterium has been incorporated provides evidence of successful deuteration. The integration of the remaining proton signals against a known internal standard can be used to quantify the isotopic purity.[4][5]

  • ²H NMR Protocol: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their location in the molecule.[6]

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry provides information about the molecular weight and the distribution of deuterated species.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: A solution of this compound is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined. The observed molecular weight should correspond to the theoretical molecular weight of this compound. The isotopic distribution pattern is analyzed to confirm the number of deuterium atoms and to calculate the percentage of deuterium incorporation.[7]

Visualizing Key Concepts

To further aid in the understanding of Lanicemine's context and analysis, the following diagrams are provided.

Lanicemine_Signaling_Pathway Lanicemine Lanicemine NMDAR NMDA Receptor Lanicemine->NMDAR Blocks Glutamate_Release ↑ Glutamate Release NMDAR->Glutamate_Release Disinhibition leads to AMPAR AMPA Receptor Activation Glutamate_Release->AMPAR BDNF_Release ↑ BDNF Release AMPAR->BDNF_Release TrkB TrkB Receptor Activation BDNF_Release->TrkB Synaptic_Plasticity ↑ Synaptic Plasticity (Synaptogenesis) TrkB->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC (Chemical Purity) Dissolution->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolution->Chiral_HPLC NMR NMR (Identity & Isotopic Purity) Dissolution->NMR MS Mass Spectrometry (Identity & D-Incorporation) Dissolution->MS Data_Analysis Compare data to specifications HPLC->Data_Analysis Chiral_HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis CoA_Generation Generate Certificate of Analysis Data_Analysis->CoA_Generation

References

Safety Operating Guide

Proper Disposal of Lanicemine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of Lanicemine-d5 and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like other research chemicals, should always be managed through your institution's Environmental Health & Safety (EHS) office. Adherence to federal, state, and local regulations is mandatory.

  • Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound must be treated as hazardous chemical waste.[1][2][3][4] Do not dispose of it down the drain or in regular trash.[1][2][3]

  • Containerization:

    • Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or paper towels) in a dedicated, properly sealed, and chemically compatible waste container.[1][4]

    • The container must be in good condition, leak-proof, and clearly labeled.[1][4]

    • It is best practice to use secondary containment to prevent spills.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Specify the full chemical name: "this compound".[1][5]

    • Indicate the concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]

    • Ensure that it is stored away from incompatible chemicals.[1]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound are also considered hazardous waste.

    • The first one to three rinses of the "empty" container must be collected and disposed of as hazardous waste.[1][3]

    • After thorough rinsing and air-drying, deface the original label and dispose of the container as instructed by your EHS office.[3]

  • Contact EHS for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[1][2][4]

    • Do not attempt to transport the waste off-site yourself.

Key Disposal Guidelines Summary

For quick reference, the following table summarizes the essential do's and don'ts of managing this compound waste.

Do'sDon'ts
Always wear appropriate Personal Protective Equipment (PPE).Never dispose of this compound down the sink or in the regular trash.[1][2][3]
Always collect all this compound waste in a designated hazardous waste container.[1][4]Never mix this compound waste with incompatible chemicals.[1]
Always clearly label the waste container with the full chemical name and other required information.[1][5]Never leave a hazardous waste container unsealed.[1]
Always store hazardous waste in a designated and safe location.Never allow for the intentional evaporation of chemical waste.[2]
Always consult your institution's Environmental Health & Safety (EHS) office for guidance.[1][2][4]Never dispose of a chemical container without properly rinsing it and collecting the rinsate.[1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final start This compound Waste Generated assess_hazard Is specific disposal information available? start->assess_hazard treat_hazardous Treat as Hazardous Waste assess_hazard->treat_hazardous No collect_waste Collect in Labeled, Sealed Container treat_hazardous->collect_waste store_safely Store in Designated Satellite Accumulation Area collect_waste->store_safely contact_ehs Contact EHS for Pickup and Disposal store_safely->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.